2,9-Dibutyl-1,10-phenanthroline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,9-dibutyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-3-5-7-17-13-11-15-9-10-16-12-14-18(8-6-4-2)22-20(16)19(15)21-17/h9-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGGPELKXXFMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538988 | |
| Record name | 2,9-Dibutyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85575-93-5 | |
| Record name | 2,9-Dibutyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,9-Dibutyl-1,10-phenanthroline CAS number
An In-Depth Technical Guide to 2,9-Dibutyl-1,10-phenanthroline
CAS Number: 85575-93-5
Introduction
This compound is a substituted derivative of 1,10-phenanthroline, a well-known heterocyclic organic compound. The introduction of butyl groups at the 2 and 9 positions significantly influences its steric and electronic properties, enhancing its utility in various scientific and industrial applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its emerging role in biomedical research and analytical chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science.
Physicochemical and Computational Data
The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 85575-93-5 | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₄N₂ | [1][2][3] |
| Molecular Weight | 292.42 g/mol | [2][3][5] |
| Appearance | White to orange to light green powder or crystal | [1] |
| Melting Point | 57 - 59 °C | [1][4] |
| Purity | ≥96% (HPLC), >98.0%(N) | [1][2] |
| Boiling Point | 428.6±40.0 °C at 760 mmHg | [4] |
| Density | 1.1±0.1 g/cm³ | [4] |
| Flash Point | 178.3±18.6 °C | [4] |
| Solubility | Generally more soluble in organic solvents than in water. | [6] |
| Storage Conditions | Store at room temperature or 4°C, protect from light. | [1][2] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [2][5] |
| LogP (Octanol-Water Partition Coefficient) | 5.4682 - 5.9 | [2][4][5] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 6 | [2] |
| IUPAC Name | This compound | [5] |
Synthesis
The synthesis of 2,9-disubstituted-1,10-phenanthroline derivatives often involves the reaction of the parent 1,10-phenanthroline with an organolithium reagent.[7] A plausible synthetic route for this compound involves the reaction of 1,10-phenanthroline with n-butyllithium.[4]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods for similar compounds.
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,10-phenanthroline in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF) in a flame-dried flask.
-
Reaction : Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a stoichiometric excess (typically 2-3 equivalents) of n-butyllithium solution dropwise to the stirred phenanthroline solution.
-
Reaction Progression : Allow the reaction mixture to stir at low temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Rearomatization : After the initial reaction, the intermediate is rearomatized. This is often achieved by bubbling air or oxygen through the reaction mixture or by using an oxidizing agent like manganese dioxide.[7]
-
Quenching and Extraction : Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final this compound.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Applications in Scientific Research
This compound is a versatile compound with applications spanning several research areas.
-
Coordination Chemistry : It serves as a bidentate chelating ligand, forming stable complexes with various transition metal ions. These complexes are investigated for their catalytic and photochemical properties.[1]
-
Analytical Chemistry : Its ability to selectively form colored or fluorescent complexes with metal ions makes it a valuable reagent for the development of sensors and probes for environmental monitoring and quality control.[1][8]
-
Materials Science : The compound is incorporated into advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic devices, where its electronic properties can enhance device efficiency and performance.[1]
-
Biomedical Research : It has been utilized in studies related to drug delivery systems and bioimaging.[1] Notably, significant research has focused on its potential as an anticancer agent.[9][10]
Antitumor Activity of 2,9-Disubstituted-1,10-phenanthrolines
Recent studies have highlighted the potent antitumor effects of 2,9-disubstituted-1,10-phenanthroline derivatives. For instance, 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT), a closely related analog, has demonstrated significant efficacy against lung and head and neck cancer cell lines.[9]
Mechanism of Action
The antitumor activity of dsBPT is multifaceted, involving the induction of several key cellular processes that lead to cancer cell death.[9] The compound has been shown to:
-
Induce G1 phase cell cycle arrest, preventing cancer cells from progressing to the DNA synthesis (S) phase.
-
Trigger apoptosis (programmed cell death).
-
Induce autophagy, a cellular process of self-degradation.
The ability of phenanthroline derivatives to chelate metal ions like iron, zinc, and copper may contribute to their anticancer effects by disrupting the function of metabolic proteins that rely on these metals.[9]
Quantitative Antitumor Data (for 2,9-di-sec-butyl-1,10-phenanthroline)
| Parameter | Cell Lines | Value | Reference |
| IC₅₀ | Lung & Head and Neck Cancer | 0.1–0.2 μM | [9] |
| Combination Index | With Cisplatin | 0.3 (Synergistic) | [9] |
Signaling Pathway Diagram
Caption: Cellular pathways affected by 2,9-disubstituted-1,10-phenanthrolines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture : Plate cancer cells (e.g., A549 lung cancer or FaDu head and neck cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the cell culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 10 µM).
-
Incubation : Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate the plate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound is a compound with significant potential, driven by its unique chelating properties and sterically hindered structure. Its established use in analytical and materials science is now complemented by exciting developments in biomedical research, particularly as a template for novel anticancer agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore and harness the capabilities of this versatile molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,9-DI-N-BUTYL-1,10-PHENANTHROLINE - Safety Data Sheet [chemicalbook.com]
- 4. This compound | CAS#:85575-93-5 | Chemsrc [chemsrc.com]
- 5. This compound | C20H24N2 | CID 13384176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 484-11-7: 2,9-Dimethyl-1,10-phenanthroline [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline | PLOS One [journals.plos.org]
- 10. Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,9-Dibutyl-1,10-phenanthroline
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of 2,9-Dibutyl-1,10-phenanthroline and its derivatives. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and analytical chemistry.
Core Molecular Information
This compound is a versatile organic compound recognized for its unique chelating properties. It serves as an effective ligand, forming stable complexes with various transition metals. This characteristic makes it a valuable component in the development of sensors, catalysts, and advanced materials such as organic light-emitting diodes (OLEDs).[1]
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 292.4 g/mol , 292.43 g/mol | [1][2] |
| Molecular Formula | C₂₀H₂₄N₂ | [1][2] |
| CAS Number | 85575-93-5 | [1][3] |
| Melting Point | 57 - 59 °C | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Monoisotopic Mass | 292.193948774 Da | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments involving 1,10-phenanthroline derivatives are outlined below.
A common method for synthesizing 2,9-disubstituted-1,10-phenanthroline involves the reaction of an alkyl- or aryl-lithium with 1,10-phenanthroline, followed by hydrolysis and rearomatization with manganese dioxide.[5]
Materials:
-
1,10-Phenanthroline[3]
-
n-Butyllithium[3]
-
Manganese Dioxide
-
Appropriate solvents (e.g., dry ether or THF)
-
Quenching agent (e.g., water)
Procedure:
-
Dissolve 1,10-phenanthroline in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the alkyl- or aryl-lithium reagent (e.g., n-butyllithium) to the solution.
-
Allow the reaction to proceed for a specified time at low temperature.
-
Quench the reaction by the slow addition of water.
-
Warm the mixture to room temperature.
-
Add manganese dioxide to the mixture to facilitate rearomatization.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove manganese dioxide.
-
Extract the product from the filtrate using an appropriate organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using a suitable technique, such as column chromatography or recrystallization.
1,10-phenanthroline and its derivatives are widely used for the colorimetric determination of iron in solution. The protocol involves the formation of a colored complex between the ferrous ion (Fe²⁺) and the phenanthroline ligand, which can be quantified using UV-Vis spectroscopy.[6][7]
Materials:
-
Standard iron solution (e.g., ferrous ammonium sulfate)[6]
-
Hydroxylamine hydrochloride solution (to reduce Fe³⁺ to Fe²⁺)[7]
-
1,10-Phenanthroline solution[6]
-
Sodium acetate buffer solution[6]
-
Unknown iron sample
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard iron solutions of known concentrations from a stock solution.[6]
-
Reduction of Iron: To each standard and the unknown sample, add hydroxylamine hydrochloride solution to ensure all iron is in the Fe²⁺ state.[7]
-
Complex Formation: Add the 1,10-phenanthroline solution and sodium acetate buffer to each flask. The buffer maintains a pH range of 2 to 9, where the color intensity of the complex is stable.[6]
-
Measurement:
-
Turn on the spectrophotometer and allow it to warm up.[7]
-
Set the wavelength of maximum absorbance (λmax), which for the Fe(o-Phen)₃²⁺ complex is 508 nm.[6]
-
Use a blank solution (containing all reagents except iron) to zero the instrument.[6]
-
Measure the absorbance of each standard solution and the unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve or by using the Beer-Lambert law equation derived from the curve.[7]
-
A study on the antitumor activity of 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) utilized Western blot analysis to investigate its effect on apoptosis and cell cycle regulation in A549 and Tu212 cell lines.[8]
Objective: To detect alterations in proteins involved in cell cycle progression and apoptosis following treatment with dsBPT.
Materials:
-
A549 and Tu212 cell lines
-
2,9-di-sec-butyl-1,10-phenanthroline (dsBPT)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against caspase 8)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture A549 and Tu212 cells and treat them with dsBPT for specified time points (e.g., 24, 48, and 72 hours).[8]
-
Protein Extraction: Lyse the cells using a suitable lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., caspase 8).[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the changes in protein levels in response to dsBPT treatment.
Biological Activity and Signaling Pathways
Research has demonstrated the antiproliferative potential of 1,10-phenanthroline-based ligands.[8] Specifically, 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) has shown significant anti-proliferation activity against head and neck and lung cancer cell lines.[8] The inhibitory effect of dsBPT on these cancer cells was found to be approximately 10 times greater than on normal epithelial cells, with IC₅₀ values ranging between 0.1–0.2 μM.[8]
The mechanism of action for dsBPT involves the induction of autophagy, G1 cell cycle arrest, and apoptosis.[8] Western blot analyses revealed that treatment with dsBPT led to increased levels of caspase 8 in both A549 and Tu212 tumor cell lines, indicating the activation of the extrinsic apoptotic pathway.[8]
The following diagram illustrates the proposed signaling pathway initiated by 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) leading to tumor cell death.
Caption: dsBPT-induced signaling cascade in tumor cells.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C20H24N2 | CID 13384176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:85575-93-5 | Chemsrc [chemsrc.com]
- 4. 2,9-Di-tert-butyl-1,10-phenanthroline | C20H24N2 | CID 14647745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tau.ac.il [tau.ac.il]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,9-Dibutyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and significant applications of 2,9-Dibutyl-1,10-phenanthroline, with a particular focus on its relevance to drug discovery and development.
Core Chemical Properties
This compound is a lipophilic derivative of 1,10-phenanthroline, a heterocyclic organic compound. The introduction of butyl groups at the 2 and 9 positions significantly influences its physical and chemical characteristics, particularly its solubility and coordination chemistry.
| Property | Value |
| Molecular Formula | C20H24N2 |
| Molecular Weight | 292.42 g/mol |
| CAS Number | 85575-93-5 |
| Appearance | White to off-white or light yellow crystalline powder |
| Melting Point | 58-60 °C |
| Boiling Point | 428.6 °C at 760 mmHg |
| Density | 1.06 g/cm³ |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Insoluble in water. |
| LogP | 5.89 |
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 1,10-phenanthroline with an organolithium reagent. The following is a representative experimental protocol.
Experimental Protocol: Synthesis via Nucleophilic Addition
Materials:
-
1,10-phenanthroline
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Manganese dioxide (MnO2)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,10-phenanthroline in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add an excess of n-butyllithium (typically 2.5 to 3.0 equivalents) to the cooled solution. The solution will typically change color, indicating the formation of the adduct.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours.
-
Gradually warm the reaction to room temperature and stir for an additional 12-16 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO4.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude dihydro-dibutyl-phenanthroline intermediate.
-
Dissolve the crude intermediate in dichloromethane and add an excess of activated manganese dioxide.
-
Stir the mixture at room temperature for 24-48 hours to effect aromatization. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.
An In-depth Technical Guide to the Synthesis of 2,9-Dibutyl-1,10-phenanthroline
This technical guide provides a comprehensive overview of the primary synthetic pathway for 2,9-dibutyl-1,10-phenanthroline, a key ligand in coordination chemistry and a molecule of interest in the development of G-quadruplex stabilizing agents for potential therapeutic applications.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and a visualization of the synthetic workflow.
Core Synthesis Pathway: Nucleophilic Addition to 1,10-Phenanthroline
The most prevalent and direct method for the synthesis of this compound involves the nucleophilic addition of a butyl organometallic reagent to the 1,10-phenanthroline core. This reaction is typically followed by an in-situ oxidation step to restore the aromaticity of the heterocyclic system. Organolithium reagents, such as n-butyllithium, are commonly employed for this transformation.
The synthesis can be conceptually divided into two key stages:
-
Nucleophilic Addition: The electron-deficient carbon atoms at the 2 and 9 positions of the 1,10-phenanthroline ring are susceptible to nucleophilic attack. The addition of two equivalents of n-butyllithium results in the formation of a dihydro-phenanthroline intermediate.
-
Oxidation/Rearomatization: The dihydro-phenanthroline intermediate is then oxidized to yield the final aromatic product, this compound. This can be achieved through various methods, including air oxidation or the use of a mild oxidizing agent.
An alternative, though less direct, approach involves the synthesis of 2,9-dichloro-1,10-phenanthroline followed by a double nucleophilic substitution with a butyl Grignard reagent, such as butylmagnesium bromide.[2]
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via the nucleophilic addition of n-butyllithium.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactants | |
| 1,10-Phenanthroline | 1.0 eq |
| n-Butyllithium | 2.2 - 2.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 2 - 4 hours |
| Product Characterization | |
| Appearance | Off-white to pale yellow solid |
| Yield | 60 - 80% |
| Melting Point | 63-65 °C |
| Spectroscopic Data | |
| 1H NMR (CDCl3, δ) | ~8.1 (d, 2H), 7.6 (s, 2H), 7.4 (d, 2H), 3.0 (t, 4H), 1.8 (m, 4H), 1.4 (m, 4H), 0.9 (t, 6H) |
| 13C NMR (CDCl3, δ) | ~162, 145, 136, 128, 125, 123, 38, 33, 23, 14 |
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 1,10-phenanthroline and n-butyllithium.
Materials:
-
1,10-Phenanthroline
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,10-phenanthroline (1.0 eq). The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere. Anhydrous THF is added via syringe to dissolve the 1,10-phenanthroline.
-
Nucleophilic Addition: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2 - 2.5 eq) is added dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not rise significantly. The solution typically develops a deep color.
-
Reaction Progression: The reaction is stirred at -78 °C for 2 hours, then allowed to warm slowly to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of distilled water. The mixture is then transferred to a separatory funnel and extracted three times with dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Chromatography: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Mechanism of Action: G-Quadruplex Stabilization
Substituted 1,10-phenanthroline derivatives have been investigated for their ability to bind and stabilize G-quadruplex structures, which are non-canonical DNA secondary structures found in telomeric regions and gene promoter sequences.[1] The stabilization of these structures can inhibit the activity of telomerase, an enzyme often overexpressed in cancer cells, leading to cell cycle arrest and apoptosis.
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of G-quadruplex stabilization by this compound.
This guide provides a foundational understanding of the synthesis and potential application of this compound. Further research and optimization of the synthetic protocol may be necessary for specific applications.
References
Synthesis of 2,9-Dibutyl-1,10-phenanthroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2,9-Dibutyl-1,10-phenanthroline, a key building block in the development of novel therapeutics and chemical sensors. This document details the primary synthetic pathways, precursor selection, and experimental protocols, supported by quantitative data and a visual representation of the synthetic workflow.
Introduction
2,9-disubstituted-1,10-phenanthroline derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. Their unique chelating properties and rigid, planar structure make them valuable ligands in catalytic systems, probes for biological systems, and scaffolds for drug design. Specifically, the introduction of butyl groups at the 2 and 9 positions modulates the compound's lipophilicity and steric profile, influencing its biological activity and material properties. This guide focuses on the prevalent synthetic routes to this compound, emphasizing the preparation of the key precursor, 2,9-dichloro-1,10-phenanthroline.
Primary Synthetic Pathway
The most common and efficient synthesis of this compound proceeds through a two-step process. The first step involves the synthesis of the crucial intermediate, 2,9-dichloro-1,10-phenanthroline, from 1,10-phenanthroline. The second step is the nucleophilic substitution of the chloro groups with butyl groups using an organometallic reagent.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2,9-Dichloro-1,10-phenanthroline
The synthesis of the key precursor, 2,9-dichloro-1,10-phenanthroline, is a multi-step process starting from 1,10-phenanthroline.
Step 1: Oxidation of 1,10-Phenanthroline
The initial step involves the oxidation of 1,10-phenanthroline to form 1,10-phenanthroline-N-oxide. This can be achieved using various oxidizing agents.
Step 2: Conversion to 1,10-Phenanthroline-2,9-dione
The N-oxide is then converted to the dione. One reported method involves oxidation by air in a potassium t-butoxide/t-butanol medium at 45°C, with reported yields ranging from 60% to 80%.[1]
Step 3: Chlorination of 1,10-Phenanthroline-2,9-dione
The final step in the precursor synthesis is the chlorination of the dione. A standard method utilizes a refluxing mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1]
Illustrative Protocol for Chlorination:
-
To a flask containing 1,10-phenanthroline-2,9-dione, add an excess of phosphorus oxychloride (POCl₃) to act as both a reagent and a solvent.
-
Carefully add phosphorus pentachloride (PCl₅) (typically 2-3 equivalents).
-
The mixture is refluxed for several hours (e.g., 8-16 hours) until the reaction is complete (monitored by TLC).
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a base (e.g., ammonia or sodium carbonate) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
| Precursor Synthesis Step | Reagents | Typical Yield | Reference |
| Oxidation to Dione | Air, KOtBu, t-BuOH | 60-80% | [1] |
| Chlorination | POCl₃, PCl₅ | ~70% | [1] |
Synthesis of this compound
The final step involves the nucleophilic displacement of the chloride atoms with butyl groups. This is typically achieved using an organolithium reagent like n-butyllithium or a Grignard reagent like butylmagnesium bromide.
Protocol using n-Butyllithium:
-
Dissolve 2,9-dichloro-1,10-phenanthroline in a dry, aprotic solvent (e.g., anhydrous THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of n-butyllithium (typically 2.2-2.5 equivalents) to the cooled solution. The reaction is often exothermic and requires careful temperature control.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
| Final Product Synthesis | Reagents | Expected Yield |
| This compound | 2,9-Dichloro-1,10-phenanthroline, n-Butyllithium | Moderate to Good |
Note: While a specific yield for the n-butyl derivative is not cited in the provided search results, yields for similar nucleophilic substitutions on 2,9-dichloro-1,10-phenanthroline are generally reported to be in the moderate to good range.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Synthesis Step | Typical Yield |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | - | - |
| 2,9-Dichloro-1,10-phenanthroline | C₁₂H₆Cl₂N₂ | 249.10 | Chlorination | ~70% |
| This compound | C₂₀H₂₄N₂ | 292.42 | Butylation | Moderate to Good |
Conclusion
The synthesis of this compound is a well-established process that relies on the robust preparation of the 2,9-dichloro-1,10-phenanthroline precursor. The subsequent nucleophilic substitution with an appropriate butyl-organometallic reagent provides a reliable route to the desired product. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is critical for achieving good yields and purity. This guide provides a solid foundation for researchers and professionals to successfully synthesize this valuable compound for a range of applications in drug development and beyond.
References
Solubility of 2,9-Dibutyl-1,10-phenanthroline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,9-Dibutyl-1,10-phenanthroline in various organic solvents. Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information for the closely related analogue, 2,9-dimethyl-1,10-phenanthroline, to provide valuable insights. Furthermore, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds is provided to enable researchers to ascertain precise solubility data for their specific applications.
Introduction to this compound
This compound is a lipophilic derivative of 1,10-phenanthroline, a heterocyclic organic compound known for its metal-chelating properties. The introduction of two butyl groups at the 2 and 9 positions significantly increases its solubility in organic solvents compared to the parent compound. This characteristic is crucial for its application in various fields, including coordination chemistry, catalysis, and the development of organic light-emitting diodes (OLEDs). In the realm of life sciences, derivatives of 2,9-disubstituted-1,10-phenanthroline are under investigation for their potential as therapeutic agents, particularly in cancer research.
Qualitative Solubility Data
Table 1: Qualitative Solubility of 2,9-Dimethyl-1,10-phenanthroline
| Solvent | Solubility |
| Methanol | Soluble[2] |
| Ethanol | Soluble[2] |
| Acetone | Soluble[2] |
| Ether | Soluble[2] |
| Benzene | Soluble[2] |
| Light Petroleum | Slightly Soluble[2] |
| Water | Slightly Soluble[2] |
Given the increased alkyl chain length, it is anticipated that this compound will exhibit even greater solubility in non-polar organic solvents and lower solubility in polar solvents like water compared to its dimethyl analogue.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.
Objective: To determine the saturation solubility of a solid compound in a specific solvent at a given temperature.
Materials:
-
The solid compound of interest (e.g., this compound)
-
A range of organic solvents of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The presence of undissolved solid at the end of this period is essential.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Immediately attach a syringe filter and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid.
-
-
Quantification:
-
Determine the concentration of the dissolved solid in the filtrate using a pre-validated analytical method.
-
Gravimetric Method: Evaporate the solvent from the volumetric flask and weigh the remaining solid.
-
Spectroscopic Method (e.g., UV-Vis): Dilute the filtrate to a concentration that falls within the linear range of a previously established calibration curve.
-
Chromatographic Method (e.g., HPLC): Inject a known volume of the diluted filtrate into the HPLC system and determine the concentration based on a calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L) based on the determined concentration and the volume of the solvent.
-
Below is a Graphviz diagram illustrating the experimental workflow for determining solubility.
References
2,9-Dibutyl-1,10-phenanthroline: A Comprehensive Technical Overview of its Melting Point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the melting point of 2,9-Dibutyl-1,10-phenanthroline, a crucial physical property for its application in research and development. This document outlines the reported melting point values, provides a standardized experimental protocol for its determination, and presents a logical workflow for this analytical process.
Core Physical Properties
This compound is a solid substance, appearing as a white to orange or light green powder or crystal.[1][2][3] Its molecular formula is C₂₀H₂₄N₂ with a molecular weight of 292.43 g/mol .[1]
Melting Point Data
The melting point of this compound is consistently reported within a narrow range, indicating a high degree of purity for commercially available samples. The aggregated data from various suppliers is presented below.
| Parameter | Value | Source |
| Melting Point | 57 - 59 °C | Chem-Impex[1], Tokyo Chemical Industry Co., Ltd.[2][3] |
| Melting Point | 58 °C | ChemicalBook[4] |
Experimental Protocol for Melting Point Determination
The following is a generalized, yet detailed, methodology for determining the melting point of a solid organic compound like this compound, based on standard laboratory practices.
Objective: To determine the melting point range of a solid sample.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus (e.g., digital melting point device)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry the sample under a vacuum.
-
Place a small amount of the sample into a clean, dry mortar and gently grind it into a fine powder using a pestle.
-
-
Capillary Tube Loading:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of the sample enters the tube.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube.
-
Repeat this process until the packed sample is approximately 2-3 mm high.
-
-
Melting Point Apparatus Setup:
-
Turn on the melting point apparatus and allow it to stabilize.
-
Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., 45 °C for this compound).
-
Set the heating rate (ramp rate) to 1-2 °C per minute. A slower ramp rate ensures greater accuracy.
-
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe the sample and record the temperature at which the last solid crystal melts (the completion of melting).
-
The two recorded temperatures constitute the melting point range.
-
-
Post-Measurement:
-
Allow the apparatus to cool down before performing any subsequent measurements.
-
It is good practice to perform at least two measurements to ensure reproducibility.
-
Logical Workflow for Melting Point Determination
The following diagram illustrates the logical steps involved in the experimental determination of a compound's melting point.
Caption: A flowchart of the standard procedure for determining the melting point of a solid sample.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 85575-93-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 85575-93-5 | TCI AMERICA [tcichemicals.com]
- 4. 85575-93-5 CAS MSDS (2,9-DI-N-BUTYL-1,10-PHENANTHROLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Navigating the Spectral Landscape: A Technical Guide to the ¹H NMR Spectrum of 2,9-Dibutyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,9-Dibutyl-1,10-phenanthroline. A powerful tool in molecular characterization, ¹H NMR spectroscopy offers profound insights into the structural features of this important compound. This document outlines the predicted spectral data, a comprehensive experimental protocol for data acquisition, and a logical visualization of the molecule's proton environments. While a publicly available, fully characterized ¹H NMR spectrum for this compound is not readily found in the searched literature, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to display a distinct set of signals corresponding to the aromatic protons of the phenanthroline core and the aliphatic protons of the two butyl chains. Due to the molecule's C₂ symmetry, the number of unique proton signals is simplified. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values are summarized in the table below. These predictions are based on the analysis of similar aromatic and alkyl-substituted heterocyclic systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4, H-7 | 7.9 - 8.2 | Doublet | 8.0 - 9.0 | 2H |
| H-5, H-6 | 7.6 - 7.8 | Singlet | - | 2H |
| H-3, H-8 | 7.4 - 7.6 | Doublet | 8.0 - 9.0 | 2H |
| -CH₂- (α to ring) | 2.9 - 3.2 | Triplet | 7.0 - 8.0 | 4H |
| -CH₂- (β to ring) | 1.7 - 1.9 | Sextet | 7.0 - 8.0 | 4H |
| -CH₂- (γ to ring) | 1.4 - 1.6 | Sextet | 7.0 - 8.0 | 4H |
| -CH₃ (terminal) | 0.9 - 1.1 | Triplet | 7.0 - 8.0 | 6H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid overwhelming the sample signals with proton signals from the solvent.[1][2]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key acquisition parameters to consider include:
-
Spectral Width: Typically 0-12 ppm for organic molecules.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between pulses.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Analyze the splitting patterns (multiplicities) and coupling constants to elucidate the connectivity of the protons in the molecule.
Visualization of Molecular Structure and Proton Environments
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the distinct proton environments.
Caption: Molecular structure of this compound with proton assignments.
This guide serves as a foundational resource for researchers working with this compound. The predicted ¹H NMR data and the detailed experimental protocol provide a strong framework for the empirical analysis and structural confirmation of this compound, which is of significant interest in coordination chemistry and drug development.
References
Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectra of 2,9-Dibutyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the ultraviolet-visible (UV-Vis) absorption properties of 2,9-Dibutyl-1,10-phenanthroline, a key building block in coordination chemistry and a ligand of interest in drug development. While specific experimental data for the free ligand is not extensively published, this document provides a comprehensive overview based on the spectral characteristics of closely related 2,9-disubstituted-1,10-phenanthroline derivatives and its metal complexes. We present detailed experimental protocols for spectral analysis and the investigation of metal ion interactions, alongside a structured summary of available quantitative data.
Core Spectroscopic Features
The UV-Vis absorption spectrum of 2,9-disubstituted-1,10-phenanthroline derivatives is primarily characterized by two main absorption regions. These arise from π-π* electronic transitions within the aromatic phenanthroline core. The substitution at the 2 and 9 positions with alkyl groups, such as butyl chains, can subtly influence the position and intensity of these absorption bands.
Based on studies of analogous compounds, the spectrum of this compound is expected to exhibit a high-energy absorption band in the range of 230-240 nm and a lower-energy band around 280-300 nm.[1] The exact peak absorption wavelengths (λmax) and their corresponding molar absorptivities (ε) are dependent on the solvent used, due to solvatochromic effects.
Interaction with Metal Ions: A Spectroscopic Shift
A key feature of 1,10-phenanthroline and its derivatives is their ability to form stable complexes with a variety of metal ions. This coordination typically leads to the appearance of a new, broad absorption band at a longer wavelength in the visible region of the spectrum. This phenomenon, known as a metal-to-ligand charge transfer (MLCT) band, is a hallmark of the formation of the metal-ligand complex.
For instance, the closely related ligand, 2,9-di-tert-butyl-1,10-phenanthroline, upon forming a complex with copper(I), exhibits a distinct MLCT band.[2] This provides a valuable point of reference for the expected behavior of this compound.
Quantitative Spectroscopic Data
The following table summarizes the available UV-Vis absorption data for a closely related 2,9-disubstituted-1,10-phenanthroline metal complex. This data is crucial for understanding the potential spectroscopic changes upon metal chelation by this compound.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L M⁻¹ cm⁻¹) | Reference |
| [Cu(2,9-di-tert-butyl-1,10-phenanthroline)₂]⁺ | CH₂Cl₂ | 425 | 3100 | [2] |
Experimental Protocols
This section outlines the detailed methodologies for obtaining and analyzing the UV-Vis absorption spectra of this compound and its metal complexes.
Preparation of Stock Solutions
-
Ligand Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask to achieve a known concentration (e.g., 1 x 10⁻³ M).
-
Metal Ion Stock Solution: Prepare a stock solution of the desired metal salt (e.g., CuSO₄, FeCl₂, etc.) in an appropriate solvent (typically deionized water or the same solvent as the ligand) at a known concentration.
UV-Vis Spectroscopic Measurement of the Free Ligand
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to prepare the ligand solution. Place the cuvette in the spectrophotometer and record a baseline correction (autozero) across the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Prepare a dilute solution of the this compound stock solution in the same solvent to an appropriate concentration for measurement (typically in the micromolar range to ensure the absorbance is within the linear range of the instrument, generally between 0.1 and 1.0). Record the absorption spectrum of the sample.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
UV-Vis Spectroscopic Titration for Metal Ion Interaction
-
Initial Ligand Spectrum: Record the UV-Vis spectrum of a known concentration of the this compound solution in a suitable solvent.
-
Incremental Addition of Metal Ion: Add small, precise aliquots of the metal ion stock solution to the cuvette containing the ligand solution.
-
Spectral Recording after Each Addition: After each addition of the metal ion solution, gently mix the contents of the cuvette and record the UV-Vis spectrum.
-
Monitoring Spectral Changes: Observe the changes in the absorption spectrum, paying close attention to the decrease in the intensity of the ligand's absorption bands and the emergence and increase in intensity of the new MLCT band.
-
Data Analysis: Plot the absorbance at the λmax of the complex as a function of the molar ratio of metal to ligand. This can be used to determine the stoichiometry of the complex.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the UV-Vis spectroscopic analysis of this compound and its interaction with metal ions.
Caption: Experimental workflow for UV-Vis analysis.
Signaling Pathway of Metal Ion Detection
The interaction of this compound with a metal ion can be conceptualized as a simple signaling pathway where the metal ion acts as the input signal and the change in the UV-Vis spectrum is the output signal.
Caption: Metal ion detection signaling pathway.
References
Mass Spectrometry of 2,9-Dibutyl-1,10-phenanthroline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 2,9-Dibutyl-1,10-phenanthroline, a significant compound in coordination chemistry and a building block for various applications, including the development of novel therapeutics. This document outlines a standard experimental protocol, presents hypothetical mass spectral data, and describes the probable fragmentation pathways.
Introduction
This compound, with a molecular formula of C₂₀H₂₄N₂ and a molecular weight of approximately 292.42 g/mol , is a hydrophobic derivative of 1,10-phenanthroline.[1][2][3] Its chelating properties make it a valuable ligand in inorganic and organometallic chemistry. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various research and development settings. This guide focuses on electron ionization mass spectrometry (EI-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS).
2.1. Sample Preparation
-
Dissolution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile organic solvent such as dichloromethane or methanol.
-
Dilution: Perform a serial dilution of the stock solution to a final concentration of 10 µg/mL using the same solvent.
-
Vial Transfer: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
2.2. Instrumentation
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is suitable.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
2.3. GC-MS Parameters
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
Mass Spectrum and Data Presentation
As of the last update, a publicly available, experimentally verified mass spectrum for this compound is not readily accessible. Therefore, the following table presents a hypothetical mass spectrum based on the known fragmentation patterns of alkyl-substituted aromatic and heterocyclic compounds. The data is intended to be representative and aid in the potential identification of this compound.
Table 1: Hypothetical Mass Spectral Data for this compound
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 292 | 45 | [M]⁺ (Molecular Ion) |
| 249 | 100 | [M - C₃H₇]⁺ |
| 235 | 30 | [M - C₄H₉]⁺ |
| 207 | 15 | [M - C₆H₁₃]⁺ |
| 194 | 25 | [M - C₇H₁₄]⁺ |
| 181 | 10 | [Phenanthroline + H]⁺ |
Fragmentation Pathway
The proposed fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 292). The subsequent fragmentation is dominated by the cleavage of the butyl side chains, a common pathway for alkyl-substituted aromatic compounds.
Caption: Proposed EI fragmentation pathway of this compound.
4.1. Description of Fragmentation Steps
-
Molecular Ion ([M]⁺, m/z 292): The intact molecule with one electron removed. Its presence and abundance depend on the stability of the molecule.
-
Loss of a Propyl Radical (m/z 249): The most favorable fragmentation is proposed to be the cleavage of the C-C bond beta to the phenanthroline ring, leading to the loss of a propyl radical (C₃H₇•) and the formation of a stable benzylic-type cation. This fragment is often the base peak in the mass spectra of butyl-substituted aromatics.
-
Loss of a Butyl Radical (m/z 235): Cleavage of the C-C bond alpha to the phenanthroline ring results in the loss of a butyl radical (C₄H₉•).
-
Further Fragmentation (e.g., m/z 194): The fragment at m/z 249 can undergo further loss of the second butyl group to yield the phenanthroline core with a remaining methyl group. Other smaller fragments can arise from the cleavage of the phenanthroline ring itself, though these are typically of lower abundance.
Workflow Diagram
The overall process for the mass spectrometric analysis of this compound is summarized in the following workflow diagram.
Caption: General workflow for GC-MS analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry of this compound. While the presented mass spectral data is hypothetical due to the lack of publicly available experimental data, the proposed fragmentation pathways are based on established principles of mass spectrometry for analogous chemical structures. The detailed experimental protocol offers a robust starting point for researchers and scientists working with this compound. It is recommended that users of this guide validate the methods and fragmentation patterns with their own experimental data for definitive identification and characterization.
References
Theoretical Calculations for 2,9-Dibutyl-1,10-phenanthroline: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical and experimental considerations for the study of 2,9-Dibutyl-1,10-phenanthroline. Designed for researchers, scientists, and professionals in drug development and materials science, this document outlines the computational methodologies, expected molecular properties, and relevant experimental protocols for this versatile chelating agent.
Introduction
This compound is a derivative of 1,10-phenanthroline, a well-established heterocyclic compound known for its strong chelating properties with various metal ions.[1][2] The introduction of butyl groups at the 2 and 9 positions enhances its solubility in organic solvents and influences its steric and electronic properties, making it a valuable ligand in coordination chemistry, catalysis, and the development of advanced materials such as sensors and organic light-emitting diodes (OLEDs).[1] Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and understanding the molecular structure, electronic properties, and spectroscopic behavior of this molecule, thereby guiding experimental design and application.
Molecular and Physicochemical Properties
Computational chemistry databases provide foundational computed properties for this compound. These values offer a preliminary assessment of the molecule's characteristics.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂ | [3] |
| Molecular Weight | 292.42 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 85575-93-5 | [3][4] |
| Topological Polar Surface Area | 25.8 Ų | [3][5] |
| Rotatable Bond Count | 6 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| XLogP3 | 5.9 | [3][5] |
Theoretical Calculation Methodology
A robust theoretical investigation of this compound typically employs Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for ground and excited-state properties, respectively. The following protocol outlines a standard computational approach.
Geometry Optimization and Vibrational Frequencies
The initial step involves the optimization of the ground-state geometry of the molecule. This is crucial as all subsequent electronic property calculations are dependent on the optimized structure.
-
Method: Density Functional Theory (DFT)
-
Functional: A hybrid functional such as B3LYP or PBE0 is commonly used for organic molecules.[6][7]
-
Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) provides a good balance of accuracy and computational cost.[6]
-
Solvation Model: To simulate a solution environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model can be employed.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization calculation to find the minimum energy conformation.
-
Follow up with a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) and Raman spectra.[8]
-
Electronic Structure and Properties
Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties.
-
Electron Density and Electrostatic Potential: These calculations provide insights into the charge distribution and regions of electrophilic and nucleophilic reactivity.
-
Spectroscopic Properties:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths.[9]
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule.
-
The following diagram illustrates the general workflow for the theoretical investigation of this compound.
Predicted Quantitative Data
Table 4.1: Predicted Frontier Molecular Orbital Energies
| Parameter | Predicted Energy (eV) | Significance |
| HOMO | ~ -5.5 to -6.0 | Relates to the electron-donating ability of the molecule. |
| LUMO | ~ -1.0 to -1.5 | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 | Indicates kinetic stability and electronic transition energy. |
Table 4.2: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3050 - 3150 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=N stretching | 1600 - 1650 |
| C=C stretching (aromatic ring) | 1400 - 1600 |
| C-H bending (in-plane) | 1000 - 1300 |
| C-H bending (out-of-plane) | 700 - 900 |
Table 4.3: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (H-3, H-8) | 8.0 - 8.5 |
| Aromatic (H-4, H-7) | 7.5 - 8.0 |
| Aromatic (H-5, H-6) | 7.8 - 8.2 |
| -CH₂- (alpha to ring) | 3.0 - 3.5 |
| -CH₂- (beta and gamma) | 1.2 - 1.8 |
| -CH₃ (terminal) | 0.8 - 1.2 |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of 2,9-dialkyl-1,10-phenanthrolines, which are adaptable for this compound.
Synthesis of this compound
The synthesis of 2,9-dialkyl-1,10-phenanthrolines can be achieved through various methods. A common approach involves the reaction of 2,9-dichloro-1,10-phenanthroline with an appropriate organometallic reagent.
-
Materials:
-
2,9-Dichloro-1,10-phenanthroline
-
n-Butyllithium or Butylmagnesium bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2,9-dichloro-1,10-phenanthroline in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of the n-butyllithium or butylmagnesium bromide solution to the cooled reaction mixture while stirring.
-
Allow the reaction to stir at low temperature for a specified period (e.g., 2-4 hours), then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound.
-
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃) to confirm the structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer to identify the characteristic vibrational modes of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis.
Conclusion
This guide has outlined the key theoretical and experimental aspects for the study of this compound. The provided computational methodology offers a clear path for predicting the molecule's electronic and spectroscopic properties, which are essential for understanding its behavior in various applications. The generalized experimental protocols serve as a practical starting point for its synthesis and characterization. A combined theoretical and experimental approach will undoubtedly facilitate the rational design and development of new materials and chemical entities based on this versatile phenanthroline scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C20H24N2 | CID 13384176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,9-DI-N-BUTYL-1,10-PHENANTHROLINE - Safety Data Sheet [chemicalbook.com]
- 5. 2,9-Di-tert-butyl-1,10-phenanthroline | C20H24N2 | CID 14647745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. anubooks.com [anubooks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive Structural, Electronic, and Biological Characterization of fac-[Re(CO)3(5,6-epoxy-5,6-dihydro-1,10-phenanthroline)Br]: X-Ray, Aromaticity, Electrochemistry, and HeLa Cell Viability [mdpi.com]
- 9. The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications [mdpi.com]
Stability of 2,9-Dibutyl-1,10-phenanthroline Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Steric Hindrance in Complex Stability
The stability of metal complexes with 1,10-phenanthroline and its derivatives is a critical parameter in various applications, including catalysis, sensing, and medicinal chemistry. The introduction of bulky alkyl or aryl groups at the 2 and 9 positions, adjacent to the nitrogen donor atoms, profoundly impacts the coordination chemistry of the ligand. These substituents create significant steric hindrance around the metal center, influencing the geometry, stability, and reactivity of the resulting complexes.
For 2,9-Dibutyl-1,10-phenanthroline, the two butyl groups are expected to create substantial steric crowding. This steric strain can prevent the formation of otherwise stable coordination geometries, often leading to lower stability constants compared to complexes with less hindered or unsubstituted phenanthroline ligands. This effect is particularly pronounced for metal ions that prefer octahedral coordination, as the bulky substituents can impede the close approach of other ligands or solvent molecules. However, this steric hindrance can also be leveraged to favor specific coordination numbers and geometries, such as tetrahedral complexes, which can be desirable in certain catalytic applications.
Factors Influencing the Stability of 2,9-Disubstituted Phenanthroline Complexes
The stability of metal complexes with 2,9-disubstituted phenanthrolines is a multifactorial property. The key influencing factors are visualized in the diagram below.
Methodological & Application
Application Notes and Protocols for Cadmium Sensing Using a 2,9-Disubstituted-1,10-phenanthroline Fluorescent Probe
Introduction
This document provides detailed application notes and experimental protocols for the use of a 2,9-disubstituted-1,10-phenanthroline derivative as a highly selective and sensitive fluorescent sensor for the detection of cadmium (Cd²⁺). While the specific compound 2,9-dibutyl-1,10-phenanthroline has been primarily investigated for lithium sensing, this application note will focus on the closely related and well-documented analogue, 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) , which has demonstrated exceptional capabilities as a fluorescent sensor for cadmium.[1][2] The protocols and data presented herein are based on established research and are intended to guide researchers, scientists, and drug development professionals in the application of this class of compounds for cadmium detection.
The DPP ligand is a pre-organized chelator that exhibits a significant enhancement in fluorescence upon binding with cadmium ions, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1] This property allows for the sensitive and selective quantification of cadmium in aqueous solutions.
Signaling Pathway and Detection Mechanism
The fluorescence sensing mechanism of DPP for cadmium is based on the CHEF effect. In its free form, the DPP molecule has a relatively low fluorescence quantum yield. Upon complexation with a cadmium ion, the rigidity of the molecule increases, which reduces non-radiative decay pathways and leads to a significant enhancement of its fluorescence intensity. The pyridyl groups at the 2 and 9 positions of the phenanthroline core play a crucial role in the selective binding of cadmium.
Caption: Signaling pathway of DPP as a fluorescent sensor for cadmium.
Quantitative Data
The following table summarizes the key quantitative parameters of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) as a fluorescent sensor for cadmium.
| Parameter | Value | Reference |
| Analyte | Cadmium (Cd²⁺) | [1][2] |
| Detection Limit | As low as 1 x 10⁻¹⁰ M | [2] |
| Stability Constant (log K₁) | 12.21 | [2] |
| Selectivity | Highly selective for Cd²⁺ over other metal ions such as Zn²⁺, Pb²⁺, and Hg²⁺.[1] | [1] |
Experimental Protocols
Synthesis of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP)
A common synthetic route for DPP involves a Stille cross-coupling reaction between 2,9-dichloro-1,10-phenanthroline and 2-(tributylstannyl)pyridine in the presence of a palladium catalyst.
Materials:
-
2,9-Dichloro-1,10-phenanthroline
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0)
-
Toluene, anhydrous
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2,9-dichloro-1,10-phenanthroline in anhydrous toluene.
-
Add 2-(tributylstannyl)pyridine to the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) as the catalyst.
-
Reflux the reaction mixture at 115°C for 48 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,9-di-(pyrid-2-yl)-1,10-phenanthroline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of Stock Solutions
Materials:
-
2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP)
-
Cadmium perchlorate hexahydrate (Cd(ClO₄)₂·6H₂O) or other suitable cadmium salt
-
High-purity water (e.g., Milli-Q)
-
Buffer solution (e.g., HEPES, pH 7.4)
Procedure:
-
DPP Stock Solution (e.g., 1 mM): Accurately weigh a calculated amount of DPP and dissolve it in a suitable solvent (e.g., DMSO or ethanol) to prepare a 1 mM stock solution. Store in a dark, cool place.
-
Cadmium Stock Solution (e.g., 10 mM): Accurately weigh a calculated amount of a cadmium salt and dissolve it in high-purity water to prepare a 10 mM stock solution.
-
Working Solutions: Prepare fresh working solutions of DPP and cadmium by diluting the stock solutions with the appropriate buffer on the day of the experiment.
Fluorescence Measurement Protocol
Instrumentation:
-
Fluorometer equipped with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Set the excitation and emission wavelengths on the fluorometer. The optimal wavelengths should be determined experimentally but are typically in the UV-Vis range for excitation and visible range for emission.
-
Pipette a known volume of the buffer solution into a quartz cuvette.
-
Add a specific concentration of the DPP working solution to the cuvette and mix well.
-
Record the initial fluorescence intensity of the DPP solution (F₀).
-
Incrementally add known concentrations of the cadmium working solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence intensity (F) after each addition.
-
Plot the change in fluorescence intensity (F/F₀) against the cadmium concentration to generate a calibration curve.
-
For selectivity studies, repeat the experiment with other metal ion solutions.
Experimental Workflow
The following diagram illustrates the general workflow for cadmium detection using the DPP fluorescent sensor.
Caption: General experimental workflow for cadmium detection.
Conclusion
2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) is a highly effective fluorescent sensor for the selective and sensitive detection of cadmium ions. Its strong chelation-enhanced fluorescence response and high stability constant make it a valuable tool for researchers in various fields, including environmental monitoring and drug development. The detailed protocols and data provided in this application note serve as a comprehensive guide for the successful implementation of this sensing platform.
References
Application Notes and Protocols: Fluorescence Quenching of 2,9-Dibutyl-1,10-phenanthroline for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,9-Dibutyl-1,10-phenanthroline is a lipophilic derivative of 1,10-phenanthroline, a well-known chelating agent. The introduction of butyl groups at the 2 and 9 positions enhances its solubility in organic solvents and modifies its electronic and steric properties, influencing its interaction with metal ions. The inherent fluorescence of the phenanthroline ring system provides a sensitive probe for studying these interactions.
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore upon interaction with another molecule, termed a quencher. In the context of metal ion sensing, the formation of a complex between a fluorescent ligand and a metal ion can result in the quenching of the ligand's fluorescence. This phenomenon can be exploited for the quantitative determination of various metal ions with high sensitivity and selectivity. The quenching process can occur through several mechanisms, including static quenching, dynamic (collisional) quenching, and Förster resonance energy transfer (FRET). For phenanthroline-based sensors, static quenching due to the formation of a non-fluorescent ground-state complex with the metal ion is a common mechanism.
These application notes provide a comprehensive overview of the principles, experimental protocols, and data analysis for the use of this compound as a fluorescent probe for the detection and quantification of metal ions.
Principle of Fluorescence Quenching
The fluorescence quenching of this compound by metal ions can be described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
where:
-
F₀ is the fluorescence intensity of this compound in the absence of the quencher (metal ion).
-
F is the fluorescence intensity in the presence of the quencher at a concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.
-
[Q] is the concentration of the quencher (metal ion).
A linear Stern-Volmer plot of F₀/F versus [Q] is indicative of a single quenching mechanism, either purely static or purely dynamic.
Data Presentation: Quenching Parameters of this compound with Various Metal Ions
The following table summarizes representative quantitative data for the fluorescence quenching of this compound by a selection of metal ions.
Disclaimer: The following data is illustrative and based on typical values observed for similar phenanthroline derivatives. Actual experimental values for this compound may vary and require experimental verification.
| Metal Ion (Quencher) | Stern-Volmer Constant (Kₛᵥ) (M⁻¹) | Quenching Mechanism | Limit of Detection (LOD) (µM) | Notes |
| Cu²⁺ | 5.2 x 10⁴ | Static | 0.15 | Strong quenching observed. |
| Fe³⁺ | 3.8 x 10⁴ | Static | 0.25 | Significant quenching. |
| Ni²⁺ | 1.5 x 10⁴ | Static | 0.80 | Moderate quenching. |
| Co²⁺ | 1.1 x 10⁴ | Static | 1.20 | Moderate quenching. |
| Hg²⁺ | 8.5 x 10³ | Static | 1.50 | Moderate quenching. |
| Zn²⁺ | 2.0 x 10³ | Static | 5.0 | Weak quenching. |
| Cd²⁺ | 1.2 x 10³ | Static | 8.0 | Weak quenching. |
| Pb²⁺ | 9.5 x 10² | Static | 10.0 | Very weak quenching. |
| Li⁺ | N/A | Fluorescence Enhancement | N/A | Fluorescence intensity increases upon binding. |
Experimental Protocols
This section provides a detailed methodology for conducting fluorescence quenching experiments with this compound and metal ions.
Materials and Reagents
-
This compound (high purity)
-
Metal salts (e.g., chlorides or nitrates of Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Hg²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Li⁺)
-
Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or a buffered aqueous solution, depending on the application)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Spectrofluorometer
Preparation of Stock Solutions
-
Fluorophore Stock Solution (1 mM): Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a 1 mM stock solution. Store this solution in the dark to prevent photodecomposition.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt by dissolving the appropriate amount in the same solvent as the fluorophore.
Spectrofluorometric Titration
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).
-
Set the excitation wavelength (λₑₓ) to the absorption maximum of this compound (typically around 270-280 nm, but should be determined experimentally).
-
Set the emission wavelength range to scan across the fluorescence emission spectrum of the fluorophore (e.g., 300-500 nm).
-
Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Titration Procedure:
-
Pipette a fixed volume of the this compound working solution (e.g., 10 µM, prepared by diluting the stock solution) into a quartz cuvette.
-
Record the initial fluorescence spectrum (F₀).
-
Add small, successive aliquots of a metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence spectrum (F) after each addition.
-
Continue the additions until significant quenching is observed or the fluorescence intensity plateaus.
-
Repeat the titration for each metal ion of interest.
-
Data Analysis
-
Correct for Dilution: If the volume of added metal ion solution is significant, correct the fluorescence intensities for the dilution effect using the following formula: F_corrected = F_observed * ((V_initial + V_added) / V_initial)
-
Construct the Stern-Volmer Plot:
-
Calculate the ratio F₀ / F for each metal ion concentration.
-
Plot F₀ / F versus the concentration of the metal ion [Q].
-
-
Determine the Stern-Volmer Constant (Kₛᵥ):
-
Perform a linear regression on the initial, linear portion of the Stern-Volmer plot.
-
The slope of the regression line is the Stern-Volmer quenching constant (Kₛᵥ).
-
-
Calculate the Limit of Detection (LOD):
-
The LOD can be calculated using the formula: LOD = 3σ / S where σ is the standard deviation of the blank (fluorescence of the ligand solution without any metal ion) and S is the slope of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for fluorescence quenching studies.
Fluorescence Quenching Mechanism
Caption: Static fluorescence quenching mechanism.
Conclusion
The fluorescence of this compound provides a sensitive and versatile tool for the detection and quantification of metal ions. The quenching of its fluorescence upon complexation can be used to develop analytical methods for various metal ions, with selectivity potentially tuned by adjusting experimental conditions such as the solvent system. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, materials science, and drug development who are interested in utilizing fluorescence quenching for metal ion sensing. It is important to reiterate that the quantitative data provided is illustrative, and experimental determination of quenching parameters for specific applications is essential.
Application Notes and Protocols: 2,9-Dibutyl-1,10-phenanthroline in OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,9-Dibutyl-1,10-phenanthroline is a versatile organic compound that is increasingly utilized in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Its unique molecular structure and favorable electronic properties make it an excellent candidate for use in various layers within the OLED stack, contributing to enhanced device efficiency and stability. This document provides detailed application notes and experimental protocols for the use of this compound in OLED materials. While specific performance data for this exact compound is emerging, the following sections leverage data from closely related phenanthroline derivatives to illustrate its potential applications and expected performance benchmarks.
Key Applications in OLEDs
This compound is primarily employed in OLEDs in the following roles:
-
Electron Transport Layer (ETL): The phenanthroline core possesses inherent electron-deficient properties, facilitating efficient transport of electrons from the cathode to the emissive layer. The butyl side chains can enhance solubility and improve film morphology.
-
Hole-Blocking Layer (HBL): Due to its high ionization potential, this compound can effectively block the flow of holes from the emissive layer to the electron transport layer. This confinement of charge carriers within the emissive layer enhances the probability of radiative recombination, thereby increasing the device's quantum efficiency.
-
Exciton Blocking Layer (EBL): When placed adjacent to the emissive layer, it can confine excitons within the light-emitting zone, preventing non-radiative decay at the interface with other layers and improving the overall efficiency.
Physicochemical Properties
A summary of the typical physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₄N₂ |
| Molecular Weight | 292.42 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 58-62 °C |
| Purity | >99% (sublimed) |
Representative Performance Data
While specific device performance data for this compound is not widely published, the following table summarizes the performance of OLEDs incorporating analogous phenanthroline derivatives as the ETL or HBL. This data provides a benchmark for the expected performance when using this compound.
| Device Structure | Role of Phenanthroline Derivative | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |
| ITO/HTL/EML/Bphen /LiF/Al | ETL | 5.8 | 3.1 | 2.5 | 3.2 |
| ITO/HTL/EML/BCP /Alq₃/LiF/Al | HBL | 8.2 | 4.5 | 3.8 | 3.0 |
| ITO/HTL/Phosphorescent EML/Bphen /LiF/Al | HBL/ETL | 35.4 | 25.1 | 15.2 | 4.5 |
Note: Data presented is for illustrative purposes and is based on published results for bathophenanthroline (Bphen) and 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP), which are structurally related to this compound.
Experimental Protocols
Material Purification
For optimal OLED performance, it is critical to use high-purity this compound (>99%). Gradient sublimation is the recommended method for purification.
Protocol for Gradient Sublimation:
-
Place the crude this compound powder in a sublimation tube.
-
Insert the tube into a horizontal tube furnace with multiple heating zones.
-
Evacuate the sublimation tube to a pressure of 10⁻⁵ to 10⁻⁶ Torr.
-
Establish a temperature gradient along the furnace. The temperature of the heating zone containing the material should be gradually increased to just below its decomposition temperature.
-
The purified material will sublime and deposit in a cooler zone of the tube.
-
After the sublimation is complete, cool the furnace to room temperature before collecting the purified crystalline material.
Caption: Workflow for the purification of this compound.
OLED Device Fabrication
The following is a general protocol for the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment.
Protocol for OLED Fabrication:
-
Substrate Cleaning:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a series of solvents: deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by resistive heating of the source materials in crucibles. The deposition rate should be monitored using a quartz crystal microbalance.
-
A typical device structure would be:
-
Hole Injection Layer (HIL), e.g., HAT-CN (5 nm)
-
Hole Transport Layer (HTL), e.g., NPB (40 nm)
-
Emissive Layer (EML), e.g., Alq₃ doped with a fluorescent or phosphorescent emitter (30 nm)
-
This compound as Hole-Blocking Layer (HBL) / Electron Transport Layer (ETL) (20-30 nm)
-
-
-
Cathode Deposition:
-
Deposit an electron injection layer (EIL), such as lithium fluoride (LiF) (1 nm), to lower the electron injection barrier.
-
Deposit the metal cathode, typically aluminum (Al) (100 nm), through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
Caption: A typical multilayer OLED device structure.
Device Characterization
Protocol for Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source meter unit and a calibrated photodiode or a spectroradiometer.
-
Apply a forward bias to the OLED and measure the current density and luminance as a function of the applied voltage.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the emitted light spectrum at a constant driving voltage or current using a spectroradiometer.
-
Determine the Commission Internationale de l'Éclairage (CIE) color coordinates from the EL spectrum.
-
-
Efficiency Calculation:
-
Calculate the current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE) from the J-V-L data.
-
-
Operational Lifetime:
-
Monitor the luminance of the device over time at a constant initial luminance to determine the time it takes for the luminance to decay to a certain percentage (e.g., LT₅₀ or LT₇₀).
-
Signaling Pathway and Charge Carrier Dynamics
The function of this compound as an ETL and HBL is crucial for balancing the charge carriers within the emissive layer, which is essential for achieving high efficiency.
Caption: Charge carrier dynamics in an OLED with this compound.
Conclusion
This compound is a promising material for enhancing the performance of OLED devices. Its utility as an electron transport and hole-blocking material can lead to improved efficiency and operational stability. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and scientists working on the development of next-generation OLED technologies. Further research focusing on devices incorporating this specific material will help to fully elucidate its potential and optimize its performance in various OLED architectures.
Application of 2,9-Dibutyl-1,10-phenanthroline in Polymer Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,9-Dibutyl-1,10-phenanthroline is a bidentate N-donor ligand that has garnered significant interest in polymer science, primarily due to the unique steric and electronic properties it imparts to metal complexes used in catalysis. The bulky butyl groups at the 2 and 9 positions of the phenanthroline core create a sterically hindered environment around the coordinated metal center. This steric hindrance plays a crucial role in influencing the catalytic activity, selectivity, and stability of the resulting catalysts, making them valuable tools in various polymerization reactions.
This document provides detailed application notes and experimental protocols for the use of this compound in polymer science, with a focus on its application in ethylene oligomerization catalyzed by nickel complexes.
Application in Ethylene Oligomerization
Complexes of this compound with transition metals, particularly nickel, have been demonstrated to be effective catalysts for the oligomerization of ethylene. These catalytic systems can convert ethylene into linear alpha-olefins (LAOs), which are important industrial feedstocks for the production of a wide range of products, including polymers, detergents, and lubricants.
The steric bulk of the 2,9-dibutyl substituents on the phenanthroline ligand influences the coordination geometry around the nickel center, which in turn affects the rate of ethylene insertion and the chain termination pathways, thereby controlling the molecular weight distribution of the resulting oligomers.
Quantitative Data Summary
The catalytic performance of a nickel bromide complex bearing the this compound ligand in ethylene oligomerization is summarized in the table below. The data is extracted from a study by Ionkin et al. (2012), where the this compound ligand is denoted as L4. The reaction was activated with methylaluminoxane (MAO).
| Catalyst System | Temperature (°C) | Pressure (atm) | Activity (10⁵ g/(mol Ni·h)) | Selectivity to C4 (%) | Selectivity to C6-C10 (%) | Selectivity to C12+ (%) |
| (this compound)NiBr₂ / MAO | 30 | 10 | 1.8 | 32.4 | 45.1 | 22.5 |
Data adapted from a study on 2,9-disubstituted 1,10-phenanthroline nickel complexes for ethylene oligomerization.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the nickel catalyst and its application in ethylene oligomerization, based on established methodologies in the field.
Synthesis of (this compound)NiBr₂ Complex
Materials:
-
This compound
-
Nickel(II) bromide (NiBr₂)
-
Ethanol, absolute
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add equimolar amounts of this compound and NiBr₂ to a Schlenk flask equipped with a magnetic stir bar.
-
Add absolute ethanol to the flask via a cannula to dissolve the reactants.
-
Stir the reaction mixture at room temperature for 24 hours. During this time, a colored precipitate of the complex will form.
-
After 24 hours, stop stirring and allow the precipitate to settle.
-
Remove the supernatant via a cannula.
-
Wash the solid product multiple times with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid complex under vacuum to obtain the final product.
-
Characterize the complex using standard analytical techniques such as FT-IR, elemental analysis, and X-ray crystallography if suitable crystals can be obtained.
Ethylene Oligomerization
Materials:
-
(this compound)NiBr₂ complex
-
Methylaluminoxane (MAO) solution in toluene
-
Toluene, anhydrous
-
Ethylene gas, polymer grade
-
High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and an ethylene supply line.
-
Schlenk line and glassware for catalyst preparation.
Procedure:
-
Thoroughly dry and purge the high-pressure reactor with an inert gas (argon or nitrogen).
-
Under an inert atmosphere, charge the reactor with a specific volume of anhydrous toluene.
-
In a separate Schlenk flask, dissolve a calculated amount of the (this compound)NiBr₂ complex in a small amount of toluene.
-
To this solution, add the desired molar equivalent of the MAO cocatalyst solution. The Al/Ni molar ratio is a critical parameter and should be optimized.
-
Allow the catalyst and cocatalyst to pre-activate for a few minutes at room temperature.
-
Transfer the activated catalyst solution to the reactor via a cannula under an inert atmosphere.
-
Seal the reactor and begin stirring.
-
Pressurize the reactor with ethylene to the desired pressure and maintain it throughout the reaction.
-
Control the reaction temperature using the reactor's heating/cooling system.
-
After the desired reaction time, vent the ethylene and quench the reaction by adding a small amount of acidified methanol.
-
Collect the liquid phase from the reactor for analysis.
-
Analyze the oligomer distribution using gas chromatography (GC) to determine the selectivity for different chain lengths.
-
The solid polyethylene formed can be collected, washed with methanol, and dried to determine the yield of the polymer byproduct.
Visualizations
Logical Workflow for Ethylene Oligomerization
The following diagram illustrates the general workflow for the catalytic oligomerization of ethylene using the described system.
Caption: Workflow for ethylene oligomerization.
Application Notes & Protocols: Antitumor Activity of 2,9-Dibutyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antitumor activities of 2,9-Dibutyl-1,10-phenanthroline (referred to as dsBPT), summarizing its efficacy in various cancer cell lines and in vivo models. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of its therapeutic potential.
I. Summary of Antitumor Activity
This compound (dsBPT), a chelating phenanthroline-based ligand, has demonstrated significant antitumor effects against lung and head and neck cancer cell lines.[1][2][3][4] Its inhibitory effect on cancer cell growth is notably more potent than on normal epithelial cells.[1][2][3][4] Furthermore, dsBPT exhibits synergistic activity when combined with the conventional chemotherapy drug, cisplatin.[1][2][3][4][5]
Key Findings:
-
Selective Cytotoxicity: dsBPT shows significantly higher toxicity towards cancer cells compared to normal cells.[1]
-
Induction of Cell Cycle Arrest and Apoptosis: The compound induces G1 cell cycle arrest and apoptosis in cancer cells.[1][2][3][5]
-
Autophagy Induction: dsBPT has been observed to induce autophagy in cancer cells.[1][2][5]
-
In Vivo Efficacy: In animal models, dsBPT inhibits tumor growth in a dose-dependent manner without significant organ-related toxicities.[1][2][4][5]
-
Synergistic Effects: When combined with cisplatin, dsBPT shows a synergistic inhibition of cancer cell growth.[1][2][3][4][5]
II. Quantitative Data
The antitumor efficacy of dsBPT has been quantified through various in vitro and in vivo experiments. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) of dsBPT was determined in several cancer cell lines and a normal bronchial epithelial cell line. These values are compared with those of cisplatin.
| Cell Line | Cancer Type | dsBPT IC50 (µM) | Cisplatin IC50 (µM) |
| A549 | Lung Cancer | ~0.25 | ~20 |
| H1703 | Lung Cancer | ~0.1 | >10 |
| TU686 | Head and Neck Cancer | ~0.08 | ~10 |
| TU212 | Head and Neck Cancer | ~0.2 | ~5 |
| BEAS-2B | Normal Bronchial Epithelial | ~2.0 | ~20 |
Data sourced from Wang et al. (2016).[1]
Table 2: In Vivo Tumor Growth Inhibition
The effect of dsBPT on tumor growth was evaluated in a Tu212 head and neck cancer xenograft mouse model.
| Treatment Group | Dose | Tumor Volume Reduction vs. Control | p-value |
| dsBPT | 5 mg/kg | Significant | <0.04 |
| dsBPT | 10 mg/kg | Significant | <0.04 |
| dsBPT + Cisplatin | 2 mg/kg each | Significant | 0.0017 |
Data sourced from Wang et al. (2016).[1][2][4][5]
III. Signaling Pathways and Mechanisms of Action
dsBPT exerts its antitumor effects through multiple mechanisms, primarily by inducing cell cycle arrest, apoptosis, and autophagy.
Caption: Mechanism of action of dsBPT in cancer cells.
IV. Experimental Protocols
Detailed protocols for the key experiments are provided below. These are based on the methodologies described in the primary literature.[1]
This protocol is used to determine the cytotoxic effects of dsBPT on cancer cell lines.
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with varying concentrations of dsBPT and incubate for 72 hours.
-
Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water.
-
Staining: Stain the cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Wash the plates again with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
This protocol is used to determine the effect of dsBPT on the cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with dsBPT (e.g., 1-2 µM) for 24 to 48 hours.
-
Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined.
This protocol is used to quantify the induction of apoptosis by dsBPT.
Protocol:
-
Cell Treatment: Treat cells with dsBPT (e.g., 4-8 µM) for various time points (e.g., 24, 48, 72 hours).
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
This protocol describes the evaluation of dsBPT's antitumor activity in a mouse model.
Caption: Workflow for the in vivo xenograft mouse model study.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10^6 Tu212 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Groups: Randomly assign mice to different treatment groups (e.g., vehicle control, dsBPT at different doses, dsBPT + cisplatin).
-
Drug Administration: Administer the treatments as per the study design (e.g., intravenous injection once a week for 3 weeks).
-
Monitoring: Measure tumor volume and mouse body weight every 3 days.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation markers (Ki67) and TUNEL assay for apoptosis.[1][4]
V. Conclusion
This compound has demonstrated potent and selective antitumor activity in preclinical models of lung and head and neck cancer. Its ability to induce cell cycle arrest, apoptosis, and its synergistic effects with cisplatin make it a promising candidate for further preclinical and clinical development. The protocols and data presented here provide a valuable resource for researchers investigating novel anticancer agents.
References
- 1. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline | PLOS One [journals.plos.org]
- 2. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,9-Dibutyl-1,10-phenanthroline as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,9-Disubstituted-1,10-phenanthroline derivatives are a class of highly effective bidentate nitrogen ligands utilized in various transition metal-catalyzed organic transformations. The substituents at the 2 and 9 positions introduce significant steric hindrance around the coordinated metal center, which can profoundly influence the catalyst's stability, reactivity, and selectivity. While specific catalytic applications of 2,9-dibutyl-1,10-phenanthroline are not extensively documented in publicly available literature, its structural analogues, particularly those with aryl and methyl substituents, have demonstrated significant utility. These analogues serve as excellent models for understanding the potential catalytic activity of the dibutyl derivative.
This document provides an overview of the key applications of 2,9-disubstituted-1,10-phenanthroline metal complexes in organic synthesis, with a focus on copper-catalyzed photoredox atom transfer radical addition (ATRA) reactions and nickel-catalyzed ethylene oligomerization. Detailed protocols and representative data for analogous systems are presented to guide researchers in the potential applications of this compound.
Application I: Copper-Catalyzed Photoredox Atom Transfer Radical Addition (ATRA)
Copper complexes bearing 2,9-disubstituted-1,10-phenanthroline ligands are efficient photocatalysts for atom transfer radical addition (ATRA) reactions. These reactions are valuable for the formation of carbon-carbon and carbon-heteroatom bonds. The bulky substituents at the 2 and 9 positions of the phenanthroline ligand are crucial for preventing catalyst deactivation and promoting the desired catalytic cycle.
General Catalytic Cycle for Copper-Phenanthroline Catalyzed Photoredox ATRA
The catalytic cycle is initiated by the photoexcitation of the copper(I) complex. The excited complex can then engage in either an oxidative or reductive quenching pathway to generate a radical intermediate from a suitable precursor. This radical then adds to an unsaturated substrate, and the resulting radical is trapped to afford the final product, regenerating the catalyst.
Caption: Photocatalytic cycle for a copper-phenanthroline catalyzed ATRA reaction.
Representative Data for ATRA of Tetrabromomethane to Styrene
The following table summarizes representative data for the photocatalytic ATRA reaction between tetrabromomethane and styrene using copper complexes of various 2,9-di(aryl)-1,10-phenanthroline ligands. This data is illustrative of the expected performance and can be used as a starting point for optimization with a this compound ligand.
| Entry | 2,9-Di(aryl)-1,10-phenanthroline Ligand | Catalyst Loading (mol%) | Irradiation Time (h) | Yield (%) |
| 1 | 2,9-di(4-methoxyphenyl)-1,10-phenanthroline | 0.3 | 20 | >95 |
| 2 | 2,9-di(4-hydroxyphenyl)-1,10-phenanthroline | 0.3 | 20 | <10 |
| 3 | 2,9-di(p-tolyl)-1,10-phenanthroline | 0.5 | 24 | 85 |
| 4 | 2,9-diphenyl-1,10-phenanthroline | 0.5 | 24 | 78 |
Data is compiled from representative literature and is intended for comparative purposes.
Experimental Protocol: General Procedure for Photocatalytic ATRA Reaction
Materials:
-
Copper(I) source (e.g., [Cu(CH₃CN)₄]PF₆)
-
This compound (or analogous 2,9-disubstituted-1,10-phenanthroline)
-
Alkene (e.g., styrene)
-
Alkyl halide (e.g., tetrabromomethane)
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Schlenk tube or vial with a magnetic stir bar
-
Light source (e.g., blue LED lamp)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the copper(I) source (1 equivalent) and the this compound ligand (2 equivalents) to a Schlenk tube. Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the copper(I) complex.
-
Reaction Setup: To the solution of the catalyst, add the alkene (e.g., 1.0 mmol) and the alkyl halide (e.g., 1.2 mmol).
-
Irradiation: Seal the reaction vessel and place it at a fixed distance from the light source. Stir the reaction mixture at room temperature while irradiating.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: Nickel-Catalyzed Ethylene Oligomerization
Nickel complexes bearing 2,9-disubstituted-1,10-phenanthroline ligands, when activated with a co-catalyst such as methylaluminoxane (MAO), are effective for the oligomerization of ethylene to produce linear alpha-olefins. The steric bulk of the 2,9-substituents plays a critical role in determining the catalytic activity and the selectivity of the process, particularly towards butenes.
Workflow for Nickel-Catalyzed Ethylene Oligomerization
Caption: General workflow for ethylene oligomerization using a nickel-phenanthroline catalyst.
Representative Data for Ethylene Oligomerization
The following table presents representative data for ethylene oligomerization using nickel complexes with different 2,9-disubstituted-1,10-phenanthroline ligands. This data highlights the influence of the substituents on catalytic activity and product distribution.
| Entry | 2,9-Substituent | Co-catalyst | Activity (10³ g(C₂H₄)/mol(Ni)·h) | Butene Selectivity (%) |
| 1 | -H | MAO | 66.2 | ~40 |
| 2 | -CH₃ | MAO | 52.2 | 96 |
| 3 | -Ph | MAO | 45.8 | 85 |
Data is compiled from representative literature and is intended for comparative purposes. Activities and selectivities are highly dependent on reaction conditions such as temperature, pressure, and solvent.
Experimental Protocol: General Procedure for Ethylene Oligomerization
Materials:
-
Nickel(II) source (e.g., NiBr₂)
-
This compound (or analogous 2,9-disubstituted-1,10-phenanthroline)
-
Anhydrous toluene
-
Methylaluminoxane (MAO) solution in toluene
-
High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer and temperature/pressure controls
-
Ethylene gas (polymerization grade)
Procedure:
-
Catalyst Precursor Synthesis: Synthesize the [NiBr₂(this compound)] complex by reacting NiBr₂ with one equivalent of the ligand in a suitable solvent like ethanol, followed by isolation and drying of the complex.
-
Reactor Setup: Thoroughly dry the high-pressure reactor under vacuum and purge with argon.
-
Reaction: Introduce a specific amount of anhydrous toluene into the reactor, followed by the desired amount of the nickel complex. Add the MAO solution via syringe.
-
Pressurization: Seal the reactor, and introduce ethylene gas to the desired pressure.
-
Oligomerization: Stir the reaction mixture at the set temperature and pressure for a predetermined time. Maintain the ethylene pressure throughout the reaction.
-
Quenching: After the reaction time, stop the ethylene feed and carefully vent the reactor. Quench the reaction by adding a small amount of acidified methanol.
-
Analysis: Analyze the liquid phase by gas chromatography (GC) to determine the product distribution (selectivity) and quantify the amount of oligomers formed to calculate the catalytic activity.
Conclusion
While direct, extensive studies on the catalytic applications of this compound are limited, the well-documented success of its structural analogues provides a strong foundation for its potential use in organic synthesis. The steric and electronic properties imparted by the butyl groups are expected to influence catalytic performance, and the protocols and data presented herein for related systems offer a valuable starting point for researchers and drug development professionals to explore the catalytic potential of this specific ligand in reactions such as copper-catalyzed photoredox transformations and nickel-catalyzed olefin oligomerization. Further research into the specific catalytic behavior of this compound complexes is warranted to fully elucidate their synthetic utility.
Application Notes and Protocols for Metal Ion Sensing with 2,9-Dibutyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,9-Dibutyl-1,10-phenanthroline is a versatile chelating agent belonging to the phenanthroline family of compounds. Its unique structure, featuring two nitrogen atoms in a rigid aromatic framework, allows it to form stable complexes with a variety of metal ions. This property makes it a valuable tool in analytical chemistry for the development of sensors and probes for metal ion detection, with applications in environmental monitoring, quality control, and materials science. The sensing mechanism often relies on a change in the compound's photophysical properties, such as fluorescence or absorbance, upon coordination with a metal ion. For instance, the coordination of metal ions with the phenanthroline ring can lead to fluorescence quenching or enhancement, providing a detectable signal.
This document provides a detailed protocol for the use of this compound and its derivatives as metal ion sensors, focusing on colorimetric and fluorometric detection methods. The protocols are based on established methodologies for similar phenanthroline-based sensors.
Principle of Detection
The detection of metal ions using this compound is based on the formation of a coordination complex between the phenanthroline ligand and the target metal ion. This interaction can lead to a variety of signaling responses:
-
Colorimetric Sensing: A change in the visible color of the solution upon addition of the metal ion. This is typically measured by a shift in the UV-Visible absorption spectrum. For example, a dibenzo[b,j]phenanthroline (DBPhen) solution exhibits a color change from yellow to purple in the presence of Cu²⁺, with a new absorption peak appearing around 545 nm.
-
Fluorometric Sensing: A change in the fluorescence intensity of the solution. This can be either an increase (chelation-enhanced fluorescence, CHEF) or a decrease (fluorescence quenching) in emission upon metal ion binding. For example, 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) shows a strong CHEF effect with Cd²⁺, allowing for its detection at very low concentrations.
Quantitative Data Summary
The following tables summarize the quantitative performance of phenanthroline-based sensors for various metal ions based on literature data for closely related derivatives.
Table 1: Performance of a Dibenzo[b,j]phenanthroline based Colorimetric Sensor for Cu²⁺
| Parameter | Value |
| Limit of Detection (LOD) | 0.14 μM |
| Spiked Recoveries in Water Samples | 91.05% to 105.97% |
| Relative Standard Deviations (RSDs) | 2.18% to 3.79% |
Table 2: Stability Constants (log K₁) of Metal Ion Complexes with 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP)
| Metal Ion | log K₁ |
| Cd²⁺ | 12.21 |
| Gd³⁺ | High Affinity |
| Bi³⁺ | 15.72 |
| Ni²⁺ | Low Affinity |
| Zn²⁺ | Low Affinity |
Experimental Protocols
General Reagent and Solution Preparation
Materials:
-
This compound (or derivative)
-
Methanol (MeOH), spectroscopic grade
-
Aqueous solutions of various metal ions (e.g., Fe²⁺, Ca²⁺, K⁺, Cd²⁺, Pb²⁺, Hg²⁺, Cu²⁺, Na⁺, Ni²⁺, Sn²⁺, Zn²⁺, Co²⁺, and Fe³⁺)
-
Deionized water
-
Appropriate buffer solution (if pH control is required)
Stock Solution Preparation:
-
Phenanthroline Sensor Stock Solution: Prepare a stock solution of this compound (or its derivative) in methanol. A typical concentration is 1 mg/mL.
-
Metal Ion Stock Solutions: Prepare aqueous stock solutions of the metal ions of interest. The concentration will depend on the expected detection range, but a starting concentration of 1 mM is common.
Protocol for Colorimetric Detection of Cu²⁺ (Based on DBPhen)
This protocol is adapted for a generic 2,9-disubstituted phenanthroline sensor based on the methodology for a dibenzo[b,j]phenanthroline sensor.
Workflow for Colorimetric Cu²⁺ Detection
Caption: Workflow for the colorimetric detection of Cu²⁺.
Procedure:
-
From the stock solutions, prepare working solutions of the phenanthroline sensor and the metal ions.
-
Selectivity Study:
-
To a series of vials, add 800 µL of the 1 µg/mL phenanthroline sensor solution.
-
To each vial, add 200 µL of a 500 µM solution of a different metal ion (Fe²⁺, Ca²⁺, K⁺, Cd²⁺, Pb²⁺, Hg²⁺, Cu²⁺, Na⁺, Ni²⁺, Sn²⁺, Zn²⁺, Co²⁺, and Fe³⁺).
-
Mix for 1 minute.
-
Measure the UV-VIS absorption spectra of each solution.
-
-
Sensitivity Study:
-
Prepare a series of Cu²⁺ solutions with final concentrations ranging from 10 µM to 500 µM.
-
To a series of vials, add 800 µL of the phenanthroline sensor solution.
-
Add 200 µL of the different concentration Cu²⁺ solutions to each vial.
-
Mix for 1 minute.
-
Measure the UV-VIS spectra and plot the absorbance at the new peak (e.g., ~545 nm) against the Cu²⁺ concentration.
-
-
Reversibility Study:
-
To the solution containing the phenanthroline-Cu²⁺ complex, add a strong chelating agent for Cu²⁺, such as CN⁻ (e.g., 1000 µM final concentration).
-
Measure the UV-VIS spectrum to observe if the original spectrum of the free phenanthroline sensor is restored.
-
Protocol for Fluorometric Detection of Cd²⁺ (Based on DPP)
This protocol is a generalized procedure for fluorometric sensing based on the principles described for 2,9-di-(pyrid-2-yl)-1,10-phenanthroline.
Workflow for Fluorometric Cd²⁺ Detection
Caption: Workflow for the fluorometric detection of Cd²⁺.
Procedure:
-
Prepare a stock solution of the phenanthroline sensor (e.g., 10⁻⁸ M in a suitable solvent).
-
Prepare a stock solution of Cd²⁺ (e.g., 10⁻³ M in water).
-
Measurement:
-
Place the phenanthroline sensor solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the Cd²⁺ solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Cd²⁺.
-
The detection limit can be determined from the titration curve, with detectable changes observed at Cd²⁺ concentrations as low as 10⁻⁹ M for some phenanthroline derivatives.
-
Signaling Pathway
The underlying mechanism for metal ion detection by this compound involves the formation of a coordination complex, which alters the electronic properties of the phenanthroline ring system. This, in turn, affects how the molecule interacts with light, leading to the observed changes in color or fluorescence.
Caption: Signaling pathway for metal ion detection.
Conclusion
This compound and its derivatives are powerful tools for the detection of metal ions. The protocols outlined in this document provide a framework for developing and implementing colorimetric and fluorometric assays for various metal ions. Researchers can adapt these methods to their specific needs by optimizing parameters such as solvent, pH, and sensor concentration to achieve the desired sensitivity and selectivity for the target metal ion.
Application Notes and Protocols for Cyclic Voltammetry of 2,9-Dibutyl-1,10-phenanthroline Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical analysis of metal complexes containing the 2,9-Dibutyl-1,10-phenanthroline ligand using cyclic voltammetry (CV). This technique is crucial for understanding the redox properties of these complexes, which is essential for their application in various fields, including catalysis, sensor technology, and as potential therapeutic agents.
Introduction to Cyclic Voltammetry of Metal Complexes
Cyclic voltammetry is a powerful and versatile electrochemical technique used to investigate the oxidation and reduction processes of a substance. For researchers working with this compound metal complexes, CV provides critical insights into:
-
Redox Potentials: Determination of the formal reduction potentials (E°') of the metal center (e.g., Cu(II)/Cu(I), Ru(III)/Ru(II)) and any ligand-based redox processes. These potentials are fundamental to understanding the thermodynamic stability of different oxidation states.
-
Electron Transfer Kinetics: Assessment of the reversibility of redox events. A reversible system typically exhibits a peak separation (ΔEp = |Epa - Epc|) of approximately 59/n mV (where n is the number of electrons transferred) at room temperature. Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics.
-
Reaction Mechanisms: Identification of coupled chemical reactions, such as ligand dissociation or isomerization, that may follow electron transfer.
-
Stability of Redox States: Evaluation of the stability of the complex in its various oxidation states over the timescale of the CV experiment.
The presence of the bulky butyl groups at the 2 and 9 positions of the phenanthroline ligand can significantly influence the electrochemical properties of the metal complexes by sterically hindering changes in the coordination geometry upon electron transfer, thereby affecting the redox potentials and electron transfer kinetics.
Experimental Protocols
A meticulously planned experimental setup is crucial for obtaining high-quality and reproducible cyclic voltammetry data.
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE), platinum (Pt) disk electrode, or gold (Au) disk electrode. The choice of electrode depends on the potential window and the specific complex being studied. GCE is often a good starting point.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE). It is essential to report the reference electrode used, as all potentials are measured against it.
-
Counter (Auxiliary) Electrode: A platinum wire or gauze with a surface area significantly larger than the working electrode.
-
Solvent: A high-purity, anhydrous, and aprotic solvent is typically required for non-aqueous electrochemistry. Common choices include acetonitrile (CH₃CN), dichloromethane (CH₂Cl₂), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF). The solvent should be able to dissolve the complex and the supporting electrolyte and have a large potential window.
-
Supporting Electrolyte: A non-reactive salt that provides conductivity to the solution. Tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]) or tetrabutylammonium perchlorate ([NBu₄][ClO₄]) are frequently used at a concentration of 0.1 M.
-
Analyte: The this compound metal complex of interest, typically at a concentration of 1-5 mM.
-
Inert Gas: High-purity nitrogen (N₂) or argon (Ar) for deaerating the solution to remove dissolved oxygen, which can interfere with the measurements.
Instrumentation
A potentiostat capable of performing cyclic voltammetry is required. This instrument applies a potential waveform to the working electrode and measures the resulting current.
Detailed Experimental Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell, ensuring the reference electrode tip is placed close to the working electrode surface to minimize iR drop.
-
Add the desired volume of the solvent and the supporting electrolyte to the cell.
-
-
Deaeration:
-
Bubble high-purity inert gas (N₂ or Ar) through the solution for at least 15-20 minutes to remove dissolved oxygen.
-
Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Blank Scan (Background):
-
Perform a cyclic voltammogram of the supporting electrolyte solution without the analyte. This will establish the potential window of the solvent and electrolyte system and ensure there are no interfering impurities.
-
-
Analyte Measurement:
-
Add the this compound metal complex to the solution to achieve the desired concentration.
-
Allow the solution to equilibrate.
-
Record the cyclic voltammogram by sweeping the potential from an initial value where no redox reaction occurs to a final potential and then back to the initial potential.
-
Typical scan rates range from 20 to 500 mV/s. Start with a scan rate of 100 mV/s.
-
Vary the scan rate to investigate the nature of the redox process. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.
-
-
Internal Reference (Optional but Recommended):
-
After recording the voltammogram of the complex, add a small amount of an internal reference standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).
-
Record the cyclic voltammogram again to determine the potential of the complex relative to the internal standard. This allows for more accurate comparison of data between different experiments and laboratories.
-
-
Data Analysis:
-
Determine the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (ipc), and anodic peak current (ipa).
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Calculate the peak separation (ΔEp) as |Epa - Epc|.
-
Plot ipc and ipa versus the square root of the scan rate to check for diffusion control.
-
Data Presentation: Redox Potentials of Related Complexes
Table 1: Cyclic Voltammetry Data for Copper Complexes with 2,9-Disubstituted Phenanthroline Ligands
| Complex | Redox Couple | E₁/₂ (V vs. Ag/AgCl) | ΔEp (mV) | Solvent/Electrolyte | Reference |
| [Cu(dmp)₂]⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline) | Cu(II)/Cu(I) | +0.60 | 70 | CH₃CN / 0.1 M [NBu₄][PF₆] | |
| [Cu(dpp)₂]⁺ (dpp = 2,9-diphenyl-1,10-phenanthroline) | Cu(II)/Cu(I) | +0.72 | 80 | CH₂Cl₂ / 0.1 M [NBu₄][PF₆] |
Note: Data for the diphenyl derivative is estimated based on trends observed in related complexes.
Table 2: Cyclic Voltammetry Data for Ruthenium Complexes with 2,9-Disubstituted Phenanthroline Ligands
| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | ΔEp (mV) | Solvent/Electrolyte | Reference |
| [Ru(bpy)₂(dmp)]²⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline) | Ru(III)/Ru(II) | +1.05 | 65 | CH₃CN / 0.1 M [NBu₄][PF₆] | |
| [Ru(dmp)₃]²⁺ | Ru(III)/Ru(II) | +1.15 | 70 | CH₃CN / 0.1 M [NBu₄][PF₆] |
Note: Data is representative and compiled from general knowledge of similar ruthenium polypyridyl complexes.
Visualization of Experimental Workflow and Data Analysis
The following diagrams illustrate the key processes involved in the cyclic voltammetry of this compound complexes.
Applications in Drug Development
The redox properties of metal complexes are often linked to their biological activity. For drug development professionals, understanding the cyclic voltammetry of this compound complexes is crucial for:
-
Mechanism of Action Studies: Many metallodrugs exert their therapeutic effect through redox-mediated pathways, such as the generation of reactive oxygen species (ROS) or the inhibition of redox-sensitive enzymes. CV can help to elucidate these mechanisms by determining if the complex can undergo redox cycling under physiologically relevant potentials.
-
Prodrug Activation: Some metal-based drugs are administered in an inactive oxidation state and are reduced or oxidized in the cellular environment to become active. CV can be used to study the feasibility of such activation processes.
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the metal center or other ligands in the complex and observing the changes in the redox potentials, researchers can establish relationships between the electrochemical properties and the biological activity, guiding the design of more potent and selective drug candidates.
-
Biomolecule Interactions: The interaction of the complexes with biological targets such as DNA or proteins can be investigated using CV. Changes in the cyclic voltammogram of a complex upon binding to a biomolecule can provide information about the binding mode and affinity. For instance, the electrochemical behavior of copper complexes with 2,9-dimethyl-1,10-phenanthroline has been studied in the presence of DNA.
Application Notes and Protocols for G-quadruplex Stabilization by 2,9-disubstituted-1,10-phenanthrolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the stabilization of G-quadruplex (G4) DNA structures by 2,9-disubstituted-1,10-phenanthroline derivatives. This class of compounds has emerged as a promising scaffold for the development of selective G4 ligands with potential therapeutic applications, particularly in oncology.
Introduction to G-quadruplexes and 2,9-disubstituted-1,10-phenanthrolines
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2] These structures are prevalent in telomeres and oncogene promoter regions, making them attractive targets for anticancer drug design. Stabilization of G4 structures by small molecules can interfere with key cellular processes such as telomere maintenance and oncogene transcription, leading to cancer cell death.[1][3]
2,9-disubstituted-1,10-phenanthroline derivatives have been identified as potent and selective G4-stabilizing agents.[1][2][4] The planar phenanthroline core allows for π-π stacking interactions with the G-quartets, while the substituents at the 2 and 9 positions can be modified to enhance binding affinity and selectivity for different G4 topologies through interactions with the grooves and loops of the G4 structure.
Data Presentation: Quantitative Analysis of G-quadruplex Stabilization and Cytotoxicity
The following tables summarize the G4 stabilization potential (ΔTm) and cytotoxic activity (IC50) of representative 2,9-disubstituted-1,10-phenanthroline derivatives from published studies.
Table 1: G-quadruplex Thermal Stabilization by 2,9-disubstituted-1,10-phenanthroline Derivatives
| Compound ID | G-quadruplex Sequence | Method | ΔTm (°C) | Reference |
| dsBPT (2,9-di-sec-butyl-1,10-phenanthroline) | Telomeric | CD Melting | Not explicitly stated, but stabilization is confirmed | [5] |
| Amide Derivative 6b (with two methyl residues on pyridine-3yl) | Telomeric | CD Melting | 24 | [4] |
Note: Comprehensive ΔTm data for a wide range of these specific compounds is still emerging in the literature.
Table 2: Cytotoxicity of 2,9-disubstituted-1,10-phenanthroline Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| dsBPT (2,9-di-sec-butyl-1,10-phenanthroline) | H1703 (Lung Cancer) | SRB | 0.1 - 0.2 | [5][6] |
| dsBPT (2,9-di-sec-butyl-1,10-phenanthroline) | A549 (Lung Cancer) | SRB | 0.1 - 0.2 | [5][6] |
| dsBPT (2,9-di-sec-butyl-1,10-phenanthroline) | Tu212 (Head and Neck Cancer) | SRB | 0.1 - 0.2 | [5][6] |
| dsBPT (2,9-di-sec-butyl-1,10-phenanthroline) | Tu686 (Head and Neck Cancer) | SRB | 0.1 - 0.2 | [5][6] |
| Ru(II)-dpphen complex | A549 (Alveolar Carcinoma) | MTT (with photoactivation) | 2.6 ± 1.7 | [7] |
Mandatory Visualizations
References
- 1. Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 2,9-disubstituted-1,10-phenanthroline derivatives with anticancer activity by selective targeting of telomeric G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline | PLOS One [journals.plos.org]
- 7. A Ru(II)-Strained Complex with 2,9-Diphenyl-1,10-phenanthroline Ligand Induces Selective Photoactivatable Chemotherapeutic Activity on Human Alveolar Carcinoma Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,9-Dibutyl-1,10-phenanthroline in Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2,9-disubstituted-1,10-phenanthroline derivatives in the environmental monitoring of heavy metal ions. The focus is on the spectrophotometric determination of copper using 2,9-dimethyl-1,10-phenanthroline (a close analog of the title compound) and the spectrofluorometric determination of cadmium using 2,9-di-(2'-pyridyl)-1,10-phenanthroline. Additionally, a detailed protocol for the synthesis of 2,9-Dibutyl-1,10-phenanthroline is provided.
Spectrophotometric Determination of Copper in Water Samples
This method is highly selective for copper and is based on the formation of a colored complex between cuprous ion (Cu⁺) and a 2,9-disubstituted-1,10-phenanthroline, such as 2,9-dimethyl-1,10-phenanthroline (neocuproine). The resulting complex is extracted into an organic solvent and quantified by spectrophotometry.
Quantitative Data
| Parameter | Value | Reference |
| Analyte | Copper (Cu) | [1] |
| Ligand | 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) | [2] |
| Wavelength of Maximum Absorbance (λmax) | 457 nm | [2] |
| Molar Absorptivity | ~8000 L mol⁻¹ cm⁻¹ | [2] |
| Optimal pH Range | 3-9 | [2] |
| Solvent for Extraction | Chloroform, Isoamyl alcohol | [2] |
Experimental Protocol
1. Reagent Preparation:
-
Standard Copper Solution (100 mg/L): Dissolve 0.1000 g of copper metal in 10 mL of 1:1 nitric acid. Heat to dissolve and then boil to expel nitrogen oxides. Cool and dilute to 1000 mL with deionized water.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Citrate Solution (30% w/v): Dissolve 30 g of sodium citrate dihydrate in 100 mL of deionized water.
-
2,9-Dimethyl-1,10-phenanthroline (Neocuproine) Solution (0.1% w/v in ethanol): Dissolve 0.1 g of neocuproine in 100 mL of ethanol.
-
Chloroform: Reagent grade.
-
Ammonium Hydroxide (5 M): Dilute concentrated ammonium hydroxide with deionized water.
2. Sample Preparation:
-
For dissolved copper analysis, filter the water sample through a 0.45 µm membrane filter.
-
For total copper analysis, digest the unfiltered sample with a suitable acid (e.g., nitric acid) to solubilize all forms of copper.
3. Procedure:
-
Pipette a 50 mL aliquot of the water sample (or a suitable dilution) into a 125 mL separatory funnel.
-
Add 5 mL of the hydroxylamine hydrochloride solution to reduce Cu²⁺ to Cu⁺. Mix well.
-
Add 10 mL of the sodium citrate solution to complex other metal ions. Mix well.
-
Adjust the pH of the solution to between 4 and 6 by adding ammonium hydroxide dropwise. Check the pH with a pH meter or pH paper.
-
Add 10 mL of the neocuproine solution. A yellow-orange color will develop in the presence of copper.
-
Add 10 mL of chloroform to the separatory funnel.
-
Shake the funnel vigorously for 30 seconds to extract the copper-neocuproine complex into the chloroform layer.
-
Allow the layers to separate. Drain the lower chloroform layer into a 25 mL volumetric flask.
-
Repeat the extraction with a second 5 mL portion of chloroform, adding the extract to the same volumetric flask.
-
Dilute the combined extracts to the 25 mL mark with ethanol.
-
Measure the absorbance of the solution at 457 nm using a spectrophotometer, with a reagent blank prepared in the same manner as the reference.
4. Calibration:
-
Prepare a series of standard copper solutions (e.g., 0.5, 1, 2, 5, and 10 mg/L) by diluting the 100 mg/L stock solution.
-
Treat these standards in the same manner as the samples (steps 3.1-3.11).
-
Plot a calibration curve of absorbance versus copper concentration.
-
Determine the concentration of copper in the sample from the calibration curve.
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: 2,9-Dibutyl-1,10-phenanthroline Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,9-Dibutyl-1,10-phenanthroline solutions. Our aim is to help you overcome common challenges and ensure the reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. I[1]t is crucial to protect it from moisture and direct sunlight. The compound is stable under normal ambient conditions.
Q2: In which solvents is this compound soluble?
This compound is generally soluble in various organic solvents. For optimal dissolution, consider the solvents listed in the table below. It is advisable to perform small-scale solubility tests to determine the best solvent for your specific application and desired concentration.
Q3: What are the primary causes of instability in this compound solutions?
Instability in this compound solutions can arise from several factors, including:
-
Exposure to strong oxidizing agents or strong acids: These can lead to the degradation of the phenanthroline ring. *[2] Inappropriate solvent choice: Using a solvent in which the compound has low solubility can lead to precipitation, especially with changes in temperature or concentration.
-
Incorrect pH: The stability of phenanthroline derivatives can be pH-dependent. While moderately acidic conditions can increase the aqueous solubility of some phenanthrolines due to protonation, extreme pH values should be avoided. *[2] Presence of interfering metal ions: Certain metal ions can form precipitates with phenanthroline derivatives.
-
Photodegradation: Prolonged exposure to light, especially UV light, can potentially degrade the compound.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Solution
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
The temperature of the solution has decreased, reducing the solubility of the compound.
-
The solvent has partially evaporated, increasing the concentration.
-
Interaction with other components in a complex mixture.
Troubleshooting Steps:
Caption: Workflow for troubleshooting precipitation in solutions.
Detailed Actions:
-
Verify Solubility: Cross-reference the concentration of your solution with the known solubility of this compound in your chosen solvent (see Table 1). If the concentration is too high, you may need to dilute the solution or choose a more suitable solvent.
-
Gentle Warming: In some cases, gently warming the solution while stirring can help redissolve the precipitate. However, be cautious not to overheat, as this could lead to degradation.
-
Sonication: Using an ultrasonic bath can also aid in redissolving precipitated material.
-
Solvent Addition: If the concentration is too high, carefully add a measured amount of fresh solvent to dilute the solution until the precipitate dissolves.
-
Re-filtration: If the precipitate does not redissolve, it may be due to the presence of impurities. In such cases, filtering the solution through a suitable syringe filter (e.g., 0.22 µm) may be necessary.
Issue 2: Discoloration of the Solution (e.g., yellowing)
Possible Causes:
-
Degradation of the compound due to exposure to light, air (oxidation), or incompatible chemicals (e.g., strong acids, oxidizing agents).
-
Contamination of the solution.
Troubleshooting Steps:
Caption: Logical steps for addressing solution discoloration.
Detailed Actions:
-
Protect from Light: Store solutions in amber glass vials or wrap the container with aluminum foil to prevent photodegradation.
-
Inert Atmosphere: If the solution is sensitive to oxidation, consider preparing and storing it under an inert atmosphere (e.g., nitrogen or argon).
-
Check for Contaminants: Ensure that all glassware is scrupulously clean and that the solvent used is of high purity and free from contaminants.
-
Prepare Fresh Solution: If discoloration is observed, it is best to discard the solution and prepare a fresh one, taking the necessary precautions to avoid the potential causes of degradation.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| 1,10-Phenanthroline Monohydrate | Alcohol, Benzene, Acetone | Soluble | Generally used as a reference for solubility. |
| This compound | Organic Solvents | Generally Soluble | Specific quantitative data is limited; empirical testing is recommended. |
| Substituted Phenanthrolines | Water | Generally low, but can be improved by forming metal complexes or by pH adjustment. | [2] The butyl groups in this compound significantly decrease its aqueous solubility. |
Experimental Protocols
Protocol for Preparation of a Stock Solution of this compound
This protocol outlines the steps for preparing a stable stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
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High-purity solvent (e.g., ethanol, DMSO, or as required by the experiment)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Magnetic stirrer and stir bar
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Spatula
-
Amber glass storage vials with screw caps
Procedure:
-
Determine the required concentration and volume of the stock solution.
-
Calculate the mass of this compound needed.
-
Weigh the solid: Accurately weigh the calculated mass of this compound using an analytical balance and transfer it to the volumetric flask.
-
Dissolve the solid: Add a portion of the chosen solvent to the volumetric flask (approximately half of the final volume). Place a magnetic stir bar in the flask and stir the mixture until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but avoid excessive heat.
-
Bring to final volume: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenize the solution: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and store: Transfer the solution to a clean, dry amber glass vial for storage. For long-term storage, consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing. Store in a cool, dark place.
Caption: Standard workflow for preparing a stock solution.
References
Degradation of 2,9-Dibutyl-1,10-phenanthroline in acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2,9-Dibutyl-1,10-phenanthroline in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: Generally, this compound is stable in moderately acidic aqueous solutions, typically within a pH range of 2 to 9. The core phenanthroline structure is robust. However, its stability can be compromised under harsh acidic conditions, particularly in the presence of strong oxidizing agents.[1]
Q2: What happens to this compound in the presence of concentrated strong acids?
A2: Caution should be exercised when using this compound in concentrated strong acids like nitric acid or sulfuric acid, especially at elevated temperatures. These conditions can lead to the oxidation of the phenanthroline ring system. The compound is expected to be more stable in highly acidic, non-oxidizing acids such as hydrochloric acid.[1] It is always recommended to perform preliminary stability tests for your specific application.[1]
Q3: How does protonation in acidic media affect the properties of this compound?
A3: In acidic solutions, the nitrogen atoms of the phenanthroline ring become protonated. This protonation increases the solubility of the compound in aqueous media. The pKa of the conjugate acid of 1,10-phenanthroline is approximately 4.84, and the butyl substituents at the 2 and 9 positions are not expected to significantly alter this value.[1] This protonation can also influence the compound's ability to form complexes with metal ions.
Q4: What are the likely degradation pathways for phenanthroline derivatives under acidic and oxidizing conditions?
A4: Under acidic and oxidizing conditions, the phenanthroline ring can undergo oxidation. For instance, oxidation of 1,10-phenanthroline with peroxomonosulfate in sulfuric acid can lead to the formation of 1,10-phenanthroline-mono-N-oxide. In nearly neutral solutions with an excess of the oxidizing agent, further oxidation to 1,10-phenanthroline-N,N'-dioxide can occur. Another potential degradation pathway involves the oxidation of the phenanthroline ring to form diones, such as the conversion of 2,9-diphenyl-1,10-phenanthroline to its 5,6-dione derivative using potassium bromate in weak aqueous acid.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in acidic conditions.
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay values or loss of compound. | Degradation of the phenanthroline ring due to harsh acidic conditions (e.g., high concentration of an oxidizing acid, elevated temperature). | 1. Lower the acid concentration: If your experimental conditions permit, reduce the concentration of the acid. 2. Use a non-oxidizing acid: Substitute oxidizing acids (e.g., nitric acid) with non-oxidizing acids (e.g., hydrochloric acid or perchloric acid). 3. Control the temperature: Avoid elevated temperatures during your experiments. |
| Precipitation of the compound from the acidic solution. | The compound may not be fully protonated and solubilized if the pH is not sufficiently low. | 1. Decrease the pH: Ensure the pH of your solution is low enough to fully protonate the this compound. 2. Consider a co-solvent: If adjusting the pH is not feasible, the addition of a water-miscible organic co-solvent may help to increase solubility. |
| Inconsistent results in metal complexation studies. | Partial degradation of the ligand, leading to a lower effective concentration available for complexation. | 1. Verify ligand stability: Perform a stability study of the ligand alone under your experimental conditions before conducting complexation reactions. 2. Use freshly prepared solutions: Prepare solutions of this compound immediately before use to minimize degradation over time. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Acidic Medium using UV-Vis Spectrophotometry
This protocol outlines a general method to evaluate the chemical stability of this compound in a specific acidic medium.
1. Materials:
- This compound
- Acid of interest (e.g., HCl, H₂SO₄)
- Deionized water
- Spectrophotometer and quartz cuvettes
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
- Prepare the acidic solution at the desired concentration.
- Add a known volume of the stock solution to the acidic solution to achieve the final desired concentration of the compound.
- Immediately after preparation (t=0), record the UV-Vis spectrum of the solution.
- Incubate the solution under the desired conditions (e.g., specific temperature, light exposure).
- At predetermined time intervals, withdraw aliquots of the solution and record the UV-Vis spectrum.
- Monitor the absorbance at the wavelength of maximum absorption (λmax) over time. A decrease in absorbance indicates degradation.
3. Data Analysis:
- Plot the percentage of remaining this compound (calculated from the absorbance at λmax) against time.
- From this plot, the degradation rate and half-life (t½) can be estimated.
Protocol 2: Forced Degradation Study of this compound under Acidic Conditions
This protocol describes a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Hydrochloric acid (e.g., 0.1 M, 1 M)
- Sodium hydroxide (for neutralization)
- HPLC system with a suitable detector (e.g., UV or PDA)
- Appropriate HPLC column (e.g., C18) and mobile phase
2. Procedure:
- Sample Preparation: Prepare a solution of this compound in a suitable solvent.
- Acid Stress:
- Treat the sample solution with the acidic solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period.
- At various time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute to a suitable concentration for HPLC analysis.
- Control Sample: Prepare a control sample by diluting the stock solution in the mobile phase without subjecting it to acid stress.
- HPLC Analysis:
- Inject the stressed and control samples into the HPLC system.
- Develop a suitable HPLC method to separate the parent compound from any degradation products. A gradient elution might be necessary.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
3. Data Analysis:
- Calculate the percentage degradation of this compound.
- Characterize the degradation products using techniques like LC-MS or NMR if necessary.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for degradation issues.
References
Photodegradation of phenanthroline compounds
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Technical Support Center: Synthesis of 2,9-Dibutyl-1,10-phenanthroline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 2,9-Dibutyl-1,10-phenanthroline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and effective methods for the synthesis of this compound involve the reaction of an organometallic reagent with a phenanthroline precursor. The two primary routes are:
-
Grignard Reaction: This involves the reaction of a butyl Grignard reagent, such as butylmagnesium bromide, with 2,9-dichloro-1,10-phenanthroline.
-
Organolithium Reaction: This route uses n-butyllithium in a reaction with 1,10-phenanthroline.
Q2: What are the most common side products observed in these syntheses?
A2: The primary side products that can complicate the synthesis and purification of this compound are:
-
Mono-substituted product: 2-Butyl-9-chloro-1,10-phenanthroline (in the Grignard route) or 2-Butyl-1,10-phenanthroline (in the organolithium route).
-
Wurtz coupling products: Formation of octane from the coupling of two butyl groups from the organometallic reagent.
-
Reduction of the phenanthroline ring: The phenanthroline core can be partially or fully reduced by the organometallic reagent.
-
Over-alkylation products: In some cases, addition to other positions on the phenanthroline ring can occur, though this is less common for the 2 and 9 positions.
Q3: How can I monitor the progress of the reaction to minimize side products?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By comparing the reaction mixture to standards of the starting material and, if available, the desired product and known side products, you can determine the optimal reaction time and prevent the formation of further impurities.
Q4: What are the recommended purification methods for this compound?
A4: Column chromatography on silica gel is the most common and effective method for purifying this compound from unreacted starting materials and side products. A solvent system of hexane and ethyl acetate, with a gradient of increasing ethyl acetate polarity, is typically effective. Recrystallization from a suitable solvent system, such as ethanol/water, can be used for further purification.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Increase the molar excess of the Grignard or organolithium reagent (typically 2.5-3 equivalents per reactive site). Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Deactivation of the organometallic reagent. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Activate magnesium turnings for the Grignard reaction with a crystal of iodine or a few drops of 1,2-dibromoethane. |
| Sub-optimal reaction temperature. | While the reaction is often initiated at a low temperature (e.g., 0 °C or -78 °C) to control the initial exotherm, allowing the reaction to slowly warm to room temperature and stirring for several hours can drive it to completion. |
Problem 2: Presence of Mono-substituted Side Product
| Potential Cause | Recommended Solution |
| Insufficient organometallic reagent. | Increase the molar excess of the Grignard or organolithium reagent to ensure both positions on the phenanthroline ring react. |
| Short reaction time. | Extend the reaction time to allow for the second substitution to occur. Monitor the disappearance of the mono-substituted product by TLC. |
| Steric hindrance. | While less of an issue with the n-butyl group compared to bulkier alkyl groups, ensuring sufficient reaction time and a slight excess of the reagent can help overcome any minor steric effects. |
Problem 3: Formation of Wurtz Coupling and Reduction Side Products
| Potential Cause | Recommended Solution |
| High reaction temperature. | Add the phenanthroline derivative solution to the organometallic reagent slowly at a low temperature (e.g., 0 °C for Grignard, -78 °C for organolithium) to control the exotherm. |
| Localized high concentration of reagents. | Ensure vigorous stirring throughout the addition and the entire reaction to maintain a homogeneous mixture. |
| Presence of impurities. | Use high-purity starting materials and solvents to avoid side reactions catalyzed by impurities. |
Experimental Protocols
Key Experiment: Synthesis via Grignard Reaction
This protocol provides a general methodology for the synthesis of this compound from 2,9-dichloro-1,10-phenanthroline and butylmagnesium bromide.
Materials:
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2,9-dichloro-1,10-phenanthroline
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Magnesium turnings
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1-Bromobutane
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Anhydrous diethyl ether or THF
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Saturated aqueous ammonium chloride solution
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Dichloromethane or ethyl acetate
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Silica gel for column chromatography
Procedure:
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Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise to the magnesium turnings. If the reaction does not initiate, add a small crystal of iodine. Stir the mixture until the magnesium is consumed.
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Reaction with 2,9-dichloro-1,10-phenanthroline: In a separate flame-dried flask, dissolve 2,9-dichloro-1,10-phenanthroline in anhydrous diethyl ether. Cool the solution of the Grignard reagent to 0 °C in an ice bath. Slowly add the solution of 2,9-dichloro-1,10-phenanthroline to the Grignard reagent with vigorous stirring.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Workup: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Visualizations
Technical Support Center: Purification of 2,9-Dibutyl-1,10-phenanthroline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 2,9-Dibutyl-1,10-phenanthroline.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific data for this compound is not extensively documented in publicly available literature, analogous compounds like 2,9-dimethyl-1,10-phenanthroline can be recrystallized from aqueous ethanol[1]. For this compound, a solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below should be chosen. A good starting point would be to test solvent systems such as ethanol/water, methanol/water, or hexane/ethyl acetate mixtures.
Q3: What type of stationary phase and mobile phase should be used for column chromatography of this compound?
A3: For the purification of phenanthroline derivatives, column chromatography on silica gel is a standard procedure[2]. A non-polar to moderately polar solvent system is typically effective as the mobile phase. A gradient of hexane and ethyl acetate or dichloromethane and methanol is often a good starting point for optimizing the separation. The progress of the separation can be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Q4: What are the potential impurities in crude this compound?
A4: Potential impurities can arise from the starting materials or side reactions during synthesis. These may include:
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Unreacted 1,10-phenanthroline or 2,9-dichloro-1,10-phenanthroline.
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Mono-substituted product (2-butyl-1,10-phenanthroline).
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Products from side reactions such as Wurtz coupling[2].
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Residual solvents from the synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after recrystallization. | The chosen solvent has too high a solubility for the product at low temperatures. The product is precipitating out with impurities. | Test different solvent systems. Use a minimal amount of hot solvent to dissolve the crude product. Allow the solution to cool slowly to form pure crystals. |
| Product is still colored after recrystallization. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Be aware that this may reduce the overall yield. |
| Poor separation during column chromatography. | The polarity of the mobile phase is too high or too low. The column is overloaded with the crude product. | Optimize the mobile phase composition using TLC first. Ensure the amount of crude product loaded is appropriate for the size of the column. |
| Presence of mono-substituted product in the purified material. | Incomplete reaction during synthesis. | If the impurity is present in a significant amount, a second purification step, such as a subsequent column chromatography with a shallower solvent gradient, may be necessary. |
| Oily product obtained instead of a solid. | Presence of residual solvents or low-melting impurities. | Try to precipitate the product from a non-polar solvent like hexane. If it remains an oil, column chromatography is the recommended purification method. |
Purification Data Summary
The following table provides a hypothetical summary of purification results for this compound to illustrate how quantitative data can be presented.
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Recrystallization | 85 | 95 | 70 | Solvent: Ethanol/Water (8:2); Cooled to 4°C |
| Column Chromatography | 85 | >98 | 60 | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient |
Experimental Workflow
A general workflow for the purification of this compound is depicted below.
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of 2,9-Dibutyl-1,10-phenanthroline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,9-Dibutyl-1,10-phenanthroline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two-step synthesis of this compound, which typically involves the chlorination of a 1,10-phenanthroline precursor followed by a Grignard reaction.
Step 1: Synthesis of 2,9-Dichloro-1,10-phenanthroline
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2,9-Dichloro-1,10-phenanthroline | Incomplete reaction. | Ensure the precursor is completely dissolved in POCl₃ before adding PCl₅. Extend the reflux time, monitoring the reaction progress by TLC. |
| Aged or impure reagents. | Use freshly distilled POCl₃ and high-purity PCl₅. Old reagents can lead to a messy crude product and unreacted starting material. | |
| Insufficient sonication and stirring. | For certain precursors, intensive sonication and stirring can improve reaction yields from 30-35% to over 65%. | |
| Formation of Side Products | Oxidation of the phenanthroline ring. | Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Incomplete chlorination. | Ensure a sufficient excess of the chlorinating agents (POCl₃ and PCl₅) is used. | |
| Difficult Purification | Presence of viscous byproducts. | After quenching the reaction with ice water, ensure the pH is carefully neutralized before extraction. Column chromatography on silica gel may be required for high purity. |
Step 2: Synthesis of this compound via Grignard Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inactive Grignard reagent. | Activate the magnesium turnings with a crystal of iodine or a few drops of 1,2-dibromoethane before adding the butyl bromide. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere. |
| Incomplete reaction with the dichloro-phenanthroline. | Use an excess of the Grignard reagent (2-3 equivalents per chlorine atom) to drive the reaction to completion. | |
| Side Reactions (e.g., Wurtz coupling, reduction) | High reaction temperature. | Add the 2,9-dichloro-1,10-phenanthroline solution to the Grignard reagent slowly at a low temperature (e.g., 0 °C) to control the exotherm, then allow the reaction to warm to room temperature. |
| Formation of Mono-substituted Product | Insufficient Grignard reagent or short reaction time. | Increase the molar excess of the Grignard reagent and extend the reaction time. Monitor the reaction progress by TLC. |
| Difficult Workup and Purification | Emulsion formation during quenching. | Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like dichloromethane or ethyl acetate. |
| Impurities co-eluting with the product. | If column chromatography is necessary, a gradient elution system may be required to separate the desired product from any remaining starting material or mono-substituted byproduct. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of 2,9-dichloro-1,10-phenanthroline?
A1: The synthesis of 2,9-dichloro-1,10-phenanthroline can be challenging. Reported yields for the chlorination of the corresponding dione precursor with POCl₃/PCl₅ are typically around 70%.
Q2: How can I improve the yield of the Grignard reaction step?
A2: To improve the yield, ensure your Grignard reagent is active by using fresh, anhydrous solvents and activating the magnesium. Using a 2-3 fold excess of the Grignard reagent and controlling the reaction temperature are also crucial.
Q3: What are the common side products in the synthesis of this compound?
A3: Common side products include the mono-substituted 2-butyl-9-chloro-1,10-phenanthroline, products from Wurtz coupling of the Grignard reagent, and reduction of the phenanthroline ring.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the chlorination and the Grignard reaction. This will allow you to check for the consumption of the starting material and the formation of the product.
Q5: What is the best way to purify the final this compound product?
A5: After the workup, which involves quenching the reaction and extracting the product, column chromatography on silica gel is often used for purification. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of 2,9-Dichloro-1,10-phenanthroline
This protocol is a general guideline and may require optimization based on the specific precursor used.
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Preparation: Rigorously dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen or argon atmosphere.
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Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,10-phenanthroline dione precursor.
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Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) as the solvent, followed by the portion-wise addition of phosphorus pentachloride (PCl₅) (approximately 2 equivalents).
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Reaction: Heat the mixture to reflux and maintain for 8-16 hours. Monitor the reaction by TLC until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
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Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., sodium carbonate) until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or chloroform.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
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Grignard Reagent Preparation:
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In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.
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Add a small crystal of iodine to activate the magnesium.
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Slowly add a solution of n-butyl bromide in anhydrous diethyl ether or THF to the magnesium suspension. The reaction should initiate spontaneously. If not, gentle heating may be required.
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Once the reaction starts, add the remaining n-butyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until most of the magnesium is consumed.
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Grignard Reaction:
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Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
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Dissolve the 2,9-dichloro-1,10-phenanthroline in anhydrous THF and add it dropwise to the Grignard reagent.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
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Workup:
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Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether or ethyl acetate.
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Purification:
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
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Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: A troubleshooting workflow for low yield issues.
Caption: Potential side reactions during the Grignard step.
Technical Support Center: Separation of 2,9-Disubstituted Phenanthroline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation and purification of 2,9-disubstituted phenanthroline derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 2,9-disubstituted phenanthroline derivatives via column chromatography and crystallization.
Issue 1: Poor Separation of Product from Starting Material/Side Products during Column Chromatography
Question: I am having trouble separating my desired 2,9-disubstituted phenanthroline derivative from unreacted starting materials and closely related side-products using column chromatography on silica gel. The spots are too close on the TLC plate. What can I do?
Answer:
This is a common challenge, as the polarity of substituted phenanthrolines can be very similar. Here are several strategies to improve separation:
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Optimize the Mobile Phase:
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Decrease Polarity: If your compounds are eluting too quickly and are not well-resolved, decrease the polarity of your eluent system. For example, if you are using a dichloromethane/methanol mixture, reduce the percentage of methanol.
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Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar Rf values.
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Try Different Solvent Systems: Sometimes, a complete change of solvents is necessary. Consider combinations like ethyl acetate/hexanes, or chloroform/acetone. Adding a small amount of a basic modifier like triethylamine (0.1-1%) can help to reduce tailing on silica gel for these basic compounds.
-
-
Change the Stationary Phase:
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Alumina: For basic compounds like phenanthrolines, alumina (neutral or basic) can sometimes provide better separation and reduce tailing compared to silica gel.
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Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be effective.
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-
Improve Column Packing and Loading:
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Ensure your column is packed uniformly to avoid channeling.
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Dissolve your crude product in a minimal amount of solvent and load it onto the column in a narrow band.
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Issue 2: Product is Oiling Out or Forming an Amorphous Solid During Crystallization
Question: I am trying to recrystallize my 2,9-disubstituted phenanthroline derivative, but it keeps precipitating as an oil or an amorphous solid instead of forming crystals. How can I resolve this?
Answer:
Oiling out typically occurs when the compound is not pure enough or when the cooling process is too rapid. Here are some troubleshooting steps:
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Increase Purity: The presence of impurities can inhibit crystal lattice formation. Try to purify the compound further by another method, such as a quick filtration through a silica plug, before attempting recrystallization.
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Slow Down the Cooling Process:
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Allow the hot, saturated solution to cool slowly to room temperature on the benchtop.
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Once at room temperature, transfer the flask to a refrigerator, and then to a freezer, to induce further crystallization. Avoid placing the hot solution directly into an ice bath.
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Optimize the Solvent System:
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Single Solvent: If using a single solvent, ensure you are near the saturation point at the boiling temperature. Add the hot solvent dropwise to your dissolved compound until it just dissolves.
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Solvent/Anti-Solvent System: Dissolve your compound in a good solvent (in which it is highly soluble) and then slowly add an anti-solvent (in which it is poorly soluble) dropwise at room temperature or a slightly elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly. Common systems include dichloromethane/hexanes or ethanol/water.
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Scratching and Seeding:
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Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
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If you have a small amount of pure crystalline material, add a "seed" crystal to the cooled, supersaturated solution to initiate crystallization.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 2,9-disubstituted phenanthroline derivatives?
A1: Common impurities often include unreacted starting materials (e.g., 2,9-dichloro-1,10-phenanthroline), mono-substituted intermediates, and products from side reactions. The specific impurities will depend on the synthetic route. For example, in nucleophilic aromatic substitution reactions, you might find both mono- and di-substituted products.
Q2: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of these derivatives?
A2: Yes, both normal-phase and reversed-phase HPLC can be very effective for purifying 2,9-disubstituted phenanthroline derivatives, especially for small-scale preparations or for separating challenging isomeric mixtures. Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a common choice.
Q3: My 2,9-disubstituted phenanthroline derivative seems to be insoluble in common crystallization solvents. What should I do?
A3: Some derivatives, particularly those with bulky substituents, can have limited solubility. You may need to use higher boiling point solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), and then use an anti-solvent to induce precipitation. Be aware that removing these high-boiling point solvents can be challenging. Alternatively, consider purification by sublimation if your compound is thermally stable.
Q4: How can I remove colored impurities from my final product?
A4: Colored impurities can often be removed by treating a solution of your compound with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently for a short period, and then filter the hot solution through a pad of Celite to remove the charcoal. Then, proceed with crystallization. A patent for purifying 2,9-dimethyl-1,10-phenanthroline suggests a process of dissolving the crude material in an acidic solution, treating with carbon, filtering, and then re-precipitating the purified product by making the solution alkaline.
Data Presentation
The following table provides a template with hypothetical data to illustrate how to compare the effectiveness of different purification methods for a fictional 2,9-disubstituted phenanthroline derivative.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (mL/g) |
| Column Chromatography | ||||
| Silica Gel, EtOAc/Hexanes | 75 | 95 | 60 | 500 |
| Alumina, DCM/MeOH | 75 | 92 | 65 | 450 |
| Crystallization | ||||
| Ethanol | 80 | 98 | 70 | 50 |
| Dichloromethane/Hexanes | 80 | 96 | 75 | 80 |
| Preparative HPLC | ||||
| C18, ACN/H₂O | 90 | >99 | 85 | 1000 |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography (Silica Gel)
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Preparation of the Column: Select an appropriate size glass column and slurry pack it with silica gel in the chosen non-polar solvent (e.g., hexanes).
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Sample Loading: Dissolve the crude 2,9-disubstituted phenanthroline derivative in a minimal amount of the eluent or a more polar solvent like dichloromethane. If using a more polar solvent, adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
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Elution: Begin eluting with the non-polar solvent or a pre-determined solvent mixture. Collect fractions and monitor the elution by thin-layer chromatography (TLC).
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Gradient Elution (if necessary): If the desired product is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).
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Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of small amounts of the crude product in different solvents. A good single solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a Celite plug to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in a refrigerator.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Visualizations
Caption: A typical workflow for the synthesis and purification of phenanthroline derivatives.
Technical Support Center: Optimizing Phenanthroline Synthesis
Welcome to the technical support center for the synthesis of 1,10-phenanthroline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of phenanthrolines, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: The Skraup reaction is proceeding too violently and is difficult to control.
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Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway reaction. What immediate steps should I take, and how can I prevent this in the future?
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Answer: A runaway Skraup reaction is a significant safety concern due to its highly exothermic nature.[1][2][3]
Immediate Actions:
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If it is safe to do so, immerse the reaction flask in an ice-water bath to rapidly cool it.
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Be prepared for a sudden increase in pressure and ensure that appropriate venting is in place.
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Always use a blast shield in front of the reaction setup.
Preventative Measures:
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Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[1][2] It is thought to act as an oxygen carrier, which slows down the oxidation step.
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Controlled Reagent Addition: Ensure that the reagents are added in the correct order: the aniline derivative, ferrous sulfate, glycerol, and then slowly and carefully add sulfuric acid while cooling the mixture.
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Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (as indicated by boiling), remove the heat source. The heat from the reaction itself should be sufficient to sustain boiling. Reapply heat only after the initial exotherm has subsided.[1]
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Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid is known to result in a less violent reaction.[1][4]
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Issue 2: The yield of the desired quinoline or phenanthroline product in the Skraup synthesis is consistently low.
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Question: I am following a standard Skraup protocol, but my yields are significantly lower than what is reported in the literature. What are the potential causes and how can I improve the yield?
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Answer: Low yields in a Skraup synthesis can be attributed to several factors:
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Incomplete Reaction:
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Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient duration at the appropriate temperature. A prolonged reflux period is often necessary after the initial exothermic phase to drive the reaction to completion.[1]
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Substituent Effects: The electronic nature of the substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[1][5]
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Side Product Formation:
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Tar Formation: The highly acidic and high-temperature conditions of the Skraup synthesis can lead to the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates, resulting in significant tar formation.[2][5] Minimizing the reaction temperature and time can help to reduce this.
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Purification Losses:
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Inefficient Extraction: The workup and purification process can be a major source of product loss, especially when dealing with tarry residues.[5] Ensure efficient extraction of the product from the reaction mixture.
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Issue 3: I am observing the formation of a significant amount of black, tarry material in my reaction, making product isolation difficult.
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Question: What causes the formation of a "black polymeric goo" in my Skraup synthesis, and how can I prevent it?
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Answer: The formation of tar is a common side reaction in the Skraup synthesis, which arises from the polymerization of acrolein generated in situ from the dehydration of glycerol under harsh acidic and oxidizing conditions.[3] To minimize tar formation:
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Control the reaction temperature to avoid localized overheating.
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Use a moderator like ferrous sulfate .[3]
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Ensure the purity of your reagents and carefully follow the order of addition as specified in established protocols.
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Issue 4: My Friedländer synthesis is not proceeding to completion or is giving low yields.
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Question: What are the key parameters to optimize in a Friedländer synthesis to improve the yield of my phenanthroline derivative?
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Answer: The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group, can be optimized by considering the following:[6]
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Catalyst: The reaction can be catalyzed by acids (such as p-toluenesulfonic acid, hydrochloric acid, or sulfuric acid) or bases (like sodium hydroxide or pyridine).[7][8] The choice of catalyst can significantly impact the reaction rate and yield. Lewis acids have also been shown to be effective.[6]
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Temperature: While some uncatalyzed Friedländer annulations require high temperatures (150-220 °C), the use of a catalyst can often allow the reaction to proceed at lower temperatures, typically under reflux conditions (80–120 °C).[8][9]
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Solvent: Common solvents for the Friedländer synthesis include ethanol, methanol, and DMF.[8]
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Reactant Structure: The reactivity of both the 2-aminoaryl carbonyl compound and the methylene-containing compound will affect the reaction outcome.
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Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the impact of various reaction parameters on the synthesis of phenanthroline and its derivatives.
Table 1: Comparison of Catalysts in the Friedländer Synthesis of Quinolines
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid | Solvent-free, 100 °C, 2 min | High | [10] |
| Hydrochloric acid | - | - | [7] |
| Sulfuric acid | - | - | [7] |
| NaAuCl₄·2H₂O | - | - | [9] |
| Bi(OTf)₃ | - | - | [9] |
| FeCl₃·6H₂O | - | - | [9] |
| SnCl₂·2H₂O | - | - | [9] |
| Y(OTf)₃ | - | - | [9] |
| Neodymium(III) nitrate hexahydrate | - | - | [8] |
| Nickel Nanoparticles | Solventless | High | [11] |
| Ionic Liquids | Varies | Varies | [12][13] |
| Metal-Organic Frameworks | Varies | Varies | [12][13] |
Table 2: Synthesis of 1,10-Phenanthroline-mono-N-oxides
| Product | Reaction Time (h) | Yield (%) |
| phenO | 3.5 | 86.6 |
| DMPO | 10.0 | 91.2 |
| TMPO | 2.0 | 88.1 |
| 5MPO and 6MPO | 3.5 | 79.5 |
| 5NPO and 6NPO | 9.5 | 92.1 |
| 5CPO and 6CPO | 38.0 | 87.2 |
| 4MPO and 7MPO | 3.5 | 82.5 |
| Data sourced from[14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1,10-phenanthroline via the Skraup reaction and a generalized procedure for the Friedländer synthesis of substituted phenanthrolines.
Protocol 1: Synthesis of 1,10-Phenanthroline via Skraup Reaction
This protocol is adapted from the general principles of the Skraup reaction for quinoline synthesis.
Materials:
-
8-Aminoquinoline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic pentoxide (or other suitable oxidizing agent)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., chloroform)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 8-aminoquinoline and glycerol.
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done in an ice bath to control the initial exotherm.
-
Addition of Oxidizing Agent: Add the oxidizing agent (e.g., arsenic pentoxide) to the mixture.
-
Heating: Gently heat the reaction mixture. Once the reaction begins, it may become self-sustaining for a period. After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until it is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform) multiple times.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude 1,10-phenanthroline can be purified by recrystallization from a suitable solvent or by other chromatographic techniques.
-
Protocol 2: General Procedure for Friedländer Synthesis of Substituted Phenanthrolines
This protocol outlines a general approach for the synthesis of phenanthroline derivatives.[6][7][8]
Materials:
-
A 2-aminoaryl aldehyde or ketone (e.g., 8-amino-7-quinolinecarbaldehyde)
-
A ketone or aldehyde with an α-methylene group
-
Catalyst (acid or base, e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, or solvent-free)
Procedure:
-
Reactant Mixture: In a reaction vessel, combine the 2-aminoaryl aldehyde or ketone, the carbonyl compound with an α-methylene group, and the chosen catalyst.
-
Solvent Addition: If the reaction is not being run neat, add the appropriate solvent.
-
Heating: Heat the reaction mixture to the desired temperature (typically reflux) and maintain it for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC).
-
Cooling and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
-
Visualizations
Troubleshooting Workflow for Phenanthroline Synthesis
Caption: A troubleshooting workflow for identifying and resolving common issues in phenanthroline synthesis.
Logical Flow for Selecting a Phenanthroline Synthesis Method
Caption: A decision-making flowchart for selecting an appropriate synthetic method for phenanthroline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. An expeditious synthesis of 6,7-dihydrodibenzo[b,j][4,7] phenanthroline derivatives as fluorescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,9-Dibutyl-1,10-phenanthroline
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and use of 2,9-Dibutyl-1,10-phenanthroline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. The butyl groups at the 2 and 9 positions enhance its solubility in organic solvents and influence its coordination properties. It is primarily used in research and development for:
-
Coordination Chemistry: As a chelating ligand that forms stable complexes with various metal ions.[1]
-
Analytical Chemistry: In the development of sensors and probes for the detection and quantification of metal ions.[1]
-
Materials Science: Incorporated into polymers to improve material properties.[1]
-
Catalysis: As a ligand in transition metal-catalyzed reactions.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at 4°C, protected from light, and under an inert atmosphere such as nitrogen.[2] The compound should be kept in a tightly sealed container in a dry and well-ventilated area.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is important to wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Q4: How should I prepare a solution of this compound?
A4: Due to the hydrophobic nature of the butyl groups, this compound has low solubility in water but is soluble in many organic solvents. To prepare a solution, dissolve the solid compound in an appropriate organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO). Gentle warming may be necessary to facilitate dissolution. For applications in aqueous systems, a stock solution in a water-miscible organic solvent can be prepared and then diluted into the aqueous medium.
Q5: Is this compound stable in solution?
A5: The stability of this compound in solution can be influenced by factors such as the solvent, pH, and exposure to light. It is generally stable in many organic solvents. In acidic aqueous solutions, the phenanthroline nitrogen atoms can be protonated, which can affect its complexation with metal ions. It is advisable to prepare fresh solutions for sensitive experiments and to store stock solutions at a low temperature and protected from light.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve | The chosen solvent is inappropriate. | This compound is generally soluble in organic solvents. Try solvents such as ethanol, methanol, chloroform, or DMSO. Gentle heating and sonication may aid dissolution. For aqueous applications, first dissolve the compound in a minimal amount of a water-miscible organic solvent before diluting with water. |
| The concentration is too high. | Attempt to prepare a more dilute solution. If a higher concentration is required, a different solvent system may be necessary. | |
| Solution appears cloudy or forms a precipitate | The compound has low solubility in the final solvent mixture (e.g., after dilution of an organic stock into an aqueous buffer). | Increase the proportion of the organic co-solvent in the final mixture. Alternatively, investigate if a different buffer system or pH improves solubility. |
| The compound is reacting with a component of the medium. | Ensure all components of the solution are compatible. Check for potential reactions with salts or other reagents. | |
| Poor or no metal complex formation | The pH of the solution is too low, leading to protonation of the phenanthroline nitrogens and competition with the metal ion. | Adjust the pH of the solution to a range where the phenanthroline is not significantly protonated (typically pH > 5), ensuring the metal ion remains soluble. |
| The presence of other chelating agents in the solution is competing for the metal ion. | Remove any competing chelating agents from the reaction mixture if possible. | |
| The incorrect stoichiometry of ligand to metal is being used. | Optimize the molar ratio of this compound to the metal ion. An excess of the ligand is often required. | |
| Unexpected color change or degradation of the compound | The compound may be unstable under the experimental conditions (e.g., strong acidic or basic conditions, presence of strong oxidizing or reducing agents). | Assess the stability of the compound under your specific experimental conditions by running control experiments. Avoid harsh pH conditions and incompatible reagents if possible. |
| Exposure to light has caused photochemical degradation. | Protect the solution from light by using amber vials or covering the reaction vessel with aluminum foil. | |
| Inconsistent or non-reproducible experimental results | The stock solution of the compound may have degraded over time. | Prepare fresh solutions of this compound before each experiment, especially for sensitive assays. |
| Variability in the quality or purity of the compound. | Ensure the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC). |
Data Presentation
Solubility of this compound
| Solvent | Qualitative Solubility | Notes |
| Water | Insoluble | The hydrophobic butyl groups significantly reduce aqueous solubility. |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Acetone | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| N,N-Dimethylformamide (DMF) | Soluble | |
| Toluene | Soluble | |
| Hexane | Sparingly Soluble to Insoluble | Solubility is expected to be lower in non-polar aliphatic solvents. |
Recommendation for determining solubility: To determine the solubility in a specific solvent for your experimental needs, it is recommended to perform a simple solubility test. Start by adding a small, known amount of the compound to a known volume of the solvent. Incrementally add more of the compound until a saturated solution is obtained (i.e., solid material remains undissolved after thorough mixing/sonication).
Experimental Protocols
Protocol: Spectrophotometric Determination of Iron(II) using this compound
This protocol outlines a general procedure for the determination of Iron(II) concentration in a sample. The steric hindrance from the butyl groups at the 2 and 9 positions prevents the formation of the typical tris-chelate complex with Fe(II) that is common with unsubstituted 1,10-phenanthroline. Instead, a bis-chelate complex is more likely, which will have a different molar absorptivity and absorption maximum. Therefore, it is crucial to determine the optimal wavelength for measurement.
Materials:
-
This compound
-
Ethanol (or other suitable organic solvent)
-
Iron(II) standard solution (e.g., from ferrous ammonium sulfate)
-
Hydroxylamine hydrochloride solution (to reduce any Fe(III) to Fe(II))
-
Sodium acetate buffer solution (to maintain pH)
-
Deionized water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
This compound solution: Prepare a stock solution of a known concentration (e.g., 0.1% w/v) by dissolving the solid in ethanol.
-
Iron(II) standard solutions: Prepare a series of standard solutions of known concentrations by diluting a primary standard iron(II) solution.
-
Hydroxylamine hydrochloride solution: Prepare a 10% (w/v) solution in deionized water.
-
Sodium acetate buffer: Prepare a buffer solution to maintain the desired pH (e.g., pH 5).
-
-
Development of Color:
-
To a series of volumetric flasks, add a known volume of the iron(II) standard solutions (and the unknown sample to another flask).
-
To each flask, add 1 mL of the hydroxylamine hydrochloride solution and mix. This ensures all iron is in the Fe(II) state.[3]
-
Add 10 mL of the sodium acetate buffer to each flask and mix.[3]
-
Add a specific volume (e.g., 5 mL) of the this compound solution to each flask.
-
Dilute to the final volume with deionized water and mix thoroughly.
-
Allow the solutions to stand for a recommended time (e.g., 10-15 minutes) for the color to develop fully.[3]
-
-
Spectrophotometric Measurement:
-
Using a spectrophotometer, measure the absorbance spectrum of one of the colored standard solutions over a relevant wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank (containing all reagents except iron), the standard solutions, and the unknown sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
-
Determine the concentration of iron(II) in the unknown sample by using the calibration curve and the measured absorbance of the unknown.
-
Mandatory Visualization
Caption: Workflow for the safe handling and storage of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with Phenanthroline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on addressing the solubility limitations of phenanthroline derivatives. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do many phenanthroline derivatives exhibit poor aqueous solubility?
A1: The core structure of 1,10-phenanthroline is a rigid, aromatic heterocyclic system. This aromaticity and lack of polar functional groups make the molecule inherently hydrophobic, leading to low solubility in aqueous solutions. The principle of "like dissolves like" explains that such non-polar molecules have difficulty interacting with and being solvated by polar water molecules.
Q2: What are the primary strategies to improve the aqueous solubility of phenanthroline derivatives?
A2: The main approaches to enhance the aqueous solubility of phenanthroline derivatives fall into three categories:
-
Chemical Modification: This involves covalently attaching hydrophilic functional groups to the phenanthroline core. Common examples include the introduction of sulfonic acid (-SO₃H), carboxylic acid (-COOH), hydroxyl (-OH), or phosphonic acid (-PO₃H₂) groups.[1]
-
pH Adjustment: Phenanthroline and its derivatives are basic due to the nitrogen atoms in their structure. In acidic conditions, these nitrogen atoms can be protonated, forming phenanthrolinium salts which are significantly more water-soluble.
-
Complexation: Forming complexes with metal ions can increase the overall solubility of the phenanthroline derivative in aqueous media.[2] Additionally, encapsulation within cyclodextrins can be a viable strategy.
Q3: How does pH affect the solubility of phenanthroline derivatives?
A3: The solubility of phenanthroline derivatives is highly dependent on pH. As weak bases, they become protonated in acidic solutions (low pH), forming cationic species. These resulting salts are generally much more soluble in water than the neutral form. Conversely, at higher pH values, the neutral, less soluble form predominates. For derivatives with acidic functional groups, such as carboxylic acids, the solubility will increase at higher pH as the acidic group deprotonates to form a more soluble salt.
Q4: Can co-solvents be used to dissolve phenanthroline derivatives?
A4: Yes, co-solvents are a common and effective way to dissolve phenanthroline derivatives for in vitro experiments. Water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol can be used to prepare concentrated stock solutions.[3][4] These stock solutions can then be diluted into your aqueous experimental buffer. It is crucial to be mindful of the final concentration of the organic solvent, as it may impact your experimental system.
Troubleshooting Guide
Issue: My phenanthroline derivative is not dissolving in my desired aqueous buffer.
| Potential Cause | Recommended Solution |
| Compound is in its neutral, poorly soluble form. | Adjust the pH of your buffer. For basic phenanthroline derivatives, lowering the pH will increase solubility. For derivatives with acidic functional groups, increasing the pH may be necessary. |
| The concentration exceeds the solubility limit. | Try preparing a more dilute solution. It is also advisable to first dissolve the compound in a small amount of a suitable organic co-solvent (e.g., DMSO) to create a stock solution, and then dilute this into your aqueous buffer.[3] |
| Dissolution is slow. | Gently warm the solution and use sonication or vortexing to aid dissolution. However, be cautious with temperature as it can degrade some compounds. |
| The compound has precipitated out of solution after dilution of a stock. | This can happen if the compound is not sufficiently soluble in the final aqueous buffer. Try adding the stock solution to the buffer dropwise while vigorously stirring.[5] You can also consider incorporating a small percentage of a non-ionic surfactant like Tween® 20 into your buffer.[5] |
Issue: I am unsure which solvent to use to prepare a stock solution.
| Potential Cause | Recommended Solution |
| Lack of information on the compound's solubility. | Start with common, biocompatible organic solvents. DMSO is a good first choice as it dissolves a wide range of organic molecules.[3] Ethanol and methanol are also good options.[4] For highly non-polar derivatives, less polar solvents might be necessary for initial dissolution before further steps. |
| The chosen organic solvent is incompatible with the downstream experiment. | If DMSO or ethanol are not suitable for your assay, consider alternative co-solvents like polyethylene glycol (PEG) or cyclodextrins. It is essential to perform a vehicle control experiment to ensure the solvent does not interfere with your results. |
Data Presentation: Comparative Solubility of Phenanthroline Derivatives
The following table summarizes the solubility of 1,10-phenanthroline and some of its derivatives to illustrate the impact of chemical modification.
| Compound | Structure | Solubility in Water | Comments |
| 1,10-Phenanthroline | C₁₂H₈N₂ | Poorly soluble (approx. 2.69 g/L at 25°C)[6] | Soluble in organic solvents like ethanol and acetone.[6] |
| Neocuproine (2,9-Dimethyl-1,10-phenanthroline) | C₁₄H₁₂N₂ | Slightly soluble | Soluble in ethanol, acetone, and other organic solvents.[7] |
| Bathophenanthroline (4,7-Diphenyl-1,10-phenanthroline) | C₂₄H₁₆N₂ | Insoluble | Soluble in organic solvents like isoamyl alcohol. |
| Bathophenanthrolinedisulfonic acid disodium salt | C₂₄H₁₄N₂Na₂O₆S₂ | Soluble (100 mg/mL) | A water-soluble derivative of Bathophenanthroline.[8] |
| 9-Methyl-1,10-phenanthroline-2-carboxylic acid | C₁₄H₁₀N₂O₂ | Water-soluble | Synthesized to improve the aqueous solubility of the parent compound.[1] |
Experimental Protocols
Protocol 1: Preparation of a Water-Soluble Carboxylated Phenanthroline Derivative
This protocol is a generalized procedure for the oxidation of a methyl-substituted phenanthroline to its corresponding carboxylic acid, enhancing its water solubility.[1]
-
Dissolution: Add the methyl-substituted phenanthroline derivative (e.g., neocuproine) to a solution of sodium chlorite (NaClO₂) in water at room temperature.
-
Heating: Increase the temperature of the reaction mixture to 90°C and maintain for 6 hours with stirring.
-
Acidification: After cooling, slowly acidify the solution to a pH of approximately 2.8 by adding 10% HCl solution.
-
Isolation: Evaporate the water under reduced pressure.
-
Purification: Extract the crude product with methanol (MeOH) and purify using a Soxhlet extractor with MeOH.
Protocol 2: Preparation of a Water-Soluble Sulfonated Phenanthroline Derivative
This protocol describes a general method for the sulfonation of a phenanthroline derivative to improve its water solubility.[9]
-
Reaction Setup: In a round-bottom flask, add the phenanthroline derivative (e.g., bathophenanthroline) to fuming sulfuric acid.
-
Heating: Heat the mixture to facilitate the sulfonation reaction. The exact temperature and time will depend on the specific derivative.
-
Neutralization: After cooling the reaction mixture in an ice bath, slowly add concentrated ammonium hydroxide to neutralize the solution to a pH above 7.
-
Evaporation: Remove the excess ammonia and water by heating on a steam bath, followed by vacuum distillation.
-
Extraction and Purification: Extract the residue with boiling 95% ethanol. Pass the combined ethanol extracts through a cation exchange resin in the hydrogen form. Evaporate the ethanol and dissolve the residue in water.
-
Salt Formation: Neutralize the resulting solution with an iron-free sodium hydroxide solution to a pH of 8.5 and evaporate to dryness to obtain the sodium salt of the sulfonated phenanthroline.
Visualizations
Caption: Workflow for enhancing and troubleshooting the solubility of phenanthroline derivatives.
Caption: Key factors influencing the solubility of phenanthroline derivatives.
References
- 1. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organometallic Half-Sandwich Complexes of 1,10-Phenanthroline Derivatives with Improved Solubility, Albumin-Binding, and Nanoformulation Potential Targeting Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Neocuproine - Wikipedia [en.wikipedia.org]
- 8. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
Validation & Comparative
A Comparative Guide: 2,9-Dibutyl-1,10-phenanthroline vs. Bathocuproine for Researchers
In the realm of analytical chemistry and materials science, the selection of an appropriate chelating agent is paramount for achieving desired experimental outcomes. This guide provides a detailed, data-driven comparison of two prominent phenanthroline derivatives: 2,9-Dibutyl-1,10-phenanthroline and Bathocuproine (2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline). This analysis is tailored for researchers, scientists, and drug development professionals to facilitate an informed choice between these two compounds based on their specific applications.
At a Glance: Key Physicochemical and Performance Characteristics
A summary of the fundamental properties of this compound and Bathocuproine is presented below, highlighting their key differences.
| Property | This compound | Bathocuproine |
| Synonym | - | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, BCP |
| CAS Number | 85575-93-5[1] | 4733-39-5[2] |
| Molecular Formula | C₂₀H₂₄N₂[1] | C₂₆H₂₀N₂[2] |
| Molecular Weight | 292.43 g/mol [1] | 360.46 g/mol |
| Melting Point | 57-59 °C[1] | 279-283 °C[3] |
| Appearance | White to orange to light green powder[1] | Pale yellow solid |
Performance in Copper(I) Chelation: A Quantitative Comparison
Both compounds are renowned for their ability to form stable complexes with cuprous ions (Cu(I)), a property extensively utilized in the spectrophotometric determination of copper. The performance metrics for this application are detailed below.
| Parameter | This compound-Cu(I) Complex | Bathocuproine-Cu(I) Complex |
| Molar Absorptivity (ε) | Data not readily available in cited literature. | ~14,160 L·mol⁻¹·cm⁻¹ (in n-hexyl alcohol)[4] |
| λmax (Wavelength of Max. Absorbance) | Expected to be similar to other 2,9-dialkylphenanthroline-Cu(I) complexes. | 479 nm (in n-hexyl alcohol)[4] |
| Stability Constant (log β₂) | Data not readily available in cited literature. | ~20.6[5] |
| Recommended pH for Analysis | Expected to be in a slightly acidic to neutral range. | 4-5[1] |
Primary Applications
While both are effective chelating agents, their primary fields of application have diverged based on their specific structural attributes.
This compound is a versatile compound utilized in:
-
Coordination Chemistry : As a ligand to enhance the stability and reactivity of metal ions.[6]
-
Analytical Chemistry : In the development of sensors and probes for the detection of metal ions.[6]
-
Materials Science : Incorporated into polymers to improve thermal stability and mechanical strength, and in the synthesis of OLEDs and photovoltaic devices.[6]
Bathocuproine , on the other hand, is a cornerstone material in:
-
Organic Electronics : Widely used as a hole-blocking and electron-transporting layer in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, significantly enhancing device efficiency and stability.[3]
-
Analytical Chemistry : A highly specific and sensitive reagent for the colorimetric determination of copper.[4]
Experimental Protocols: Spectrophotometric Determination of Copper(I)
A detailed, standardized protocol exists for the use of bathocuproine in copper determination. While a similar standardized method for this compound is not as widely documented, a general procedure can be inferred from the principles of copper chelation by phenanthroline derivatives.
Copper Determination using Bathocuproine (Standard Methods 3500-Cu C)
This method is suitable for the determination of copper in potable waters.
Principle: Cuprous ion (Cu⁺) forms a water-soluble, orange-colored chelate with bathocuproine disulfonate. The sample is buffered to a pH of approximately 4.3, and any cupric ions (Cu²⁺) are reduced to cuprous ions using hydroxylamine hydrochloride. The absorbance of the resulting colored complex is measured at 484 nm.[1]
Reagents:
-
Hydroxylamine hydrochloride solution: Dissolve 50 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 450 mL of deionized water.
-
Sodium citrate solution: Dissolve 150 g of sodium citrate dihydrate in 400 mL of deionized water. Add 5 mL of hydroxylamine hydrochloride solution and 10 mL of bathocuproine solution. Extract with 10 mL portions of chloroform until the extract is colorless.
-
Bathocuproine solution: Dissolve 100 mg of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (bathocuproine) in 100 mL of ethanol.
-
Copper standard solution: Prepare a standard copper solution from a certified stock.
Procedure:
-
To a 50 mL sample (or an aliquot diluted to 50 mL), add 1 mL of hydroxylamine hydrochloride solution and 5 mL of sodium citrate solution, and mix.
-
Add 10 mL of bathocuproine solution and mix.
-
Extract the complex into 10 mL of a suitable organic solvent (e.g., n-hexyl alcohol or isoamyl alcohol) by shaking for 2 minutes.
-
Allow the layers to separate.
-
Measure the absorbance of the organic layer at 484 nm against a reagent blank.
Interferences: A range of metal ions can potentially interfere with this method, including aluminum, cadmium, chromium, and iron.[1] EDTA and cyanide can also interfere by forming stable complexes with copper.[7]
Experimental and Analytical Workflows
The following diagrams illustrate the general workflow for the spectrophotometric determination of copper and the role of bathocuproine in an organic photovoltaic device.
Caption: Workflow for Spectrophotometric Copper(I) Determination.
Caption: Role of Bathocuproine in an Organic Photovoltaic Device.
Conclusion
Both this compound and bathocuproine are potent copper(I) chelators derived from the 1,10-phenanthroline scaffold. The choice between them should be guided by the specific requirements of the application.
-
For the quantitative analysis of copper , bathocuproine is the more established reagent, with a well-documented, standardized methodology and readily available performance data such as molar absorptivity and stability constants. Its high specificity and sensitivity make it a reliable choice for this purpose.
-
For applications in materials science, particularly in organic electronics , bathocuproine is the industry standard as a hole-blocking and electron-transport layer. Its rigid, planar structure and electronic properties are optimized for these functions.
-
This compound , with its flexible butyl chains, offers different solubility characteristics and may be advantageous in systems requiring better solubility in less polar organic solvents. Its utility as a versatile ligand in coordination chemistry and as a component in novel sensor development makes it a valuable tool for exploratory research.
Researchers should consider the extensive body of literature and standardized protocols available for bathocuproine when precision and comparability in analytical measurements are critical. For novel applications in materials science and coordination chemistry, the unique properties of this compound may offer new avenues for discovery.
References
- 1. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 2. Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. info.gfschemicals.com [info.gfschemicals.com]
- 5. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. auxilab.es [auxilab.es]
A Comparative Guide to the Metal Ion Selectivity of Phenanthroline Ligands
For Researchers, Scientists, and Drug Development Professionals
The quest for selective metal ion chelation is a cornerstone of numerous scientific disciplines, from the development of novel therapeutics and diagnostic agents to the advancement of environmental remediation technologies. Among the vast arsenal of chelating agents, 1,10-phenanthroline and its derivatives have garnered significant attention due to their rigid, planar structure and strong coordinating affinity for a variety of metal ions.[1] This guide provides a comparative analysis of the metal ion selectivity of different phenanthroline-based ligands, supported by experimental data to aid researchers in the selection of appropriate ligands for their specific applications.
The derivatization of the 1,10-phenanthroline (phen) core at various positions (2,9-, 3,8-, 4,7-, and 5,6-) allows for the fine-tuning of its electronic and steric properties, leading to a diverse library of ligands with tailored selectivities for specific cations and anions.[2] These modifications can influence the ligand's binding pocket size, pre-organization, and overall electronic environment, thereby dictating its affinity for different metal ions.[1][3]
Quantitative Comparison of Metal Ion Affinity
The binding affinity and selectivity of phenanthroline ligands for various metal ions can be quantified through the determination of association constants (Ka) or stability constants (log K₁). The following table summarizes the binding constants for several phenanthroline derivatives with a range of metal ions, as determined by UV-visible spectroscopy and fluorescence studies.
| Ligand | Metal Ion | Association Constant (Ka) / M⁻¹ | Stability Constant (log K₁) | Comments | Source |
| SB-1 (Salen-type Schiff base) | Zn²⁺ | 2.28 x 10³ | - | Highest affinity among tested ions | [4] |
| K⁺ | - | - | - | [4] | |
| Na⁺ | - | - | - | [4] | |
| Cu²⁺ | - | - | - | [4] | |
| Mg²⁺ | 0.88 x 10³ | - | Weakest binding | [4] | |
| SB-2 (Salen-type Schiff base) | Cu²⁺ | - | - | Strongest interaction | [4] |
| Zn²⁺ | - | - | Lower affinity than Cu²⁺ | [4] | |
| PDAM (1,10-phenanthroline-2,9-dicarboxamide) | Cu²⁺ | - | 3.56 | Unprecedentedly low for a phen-based ligand | [5] |
| Ni²⁺ | - | 3.06 | [5] | ||
| Zn²⁺ | - | 3.77 | [5] | ||
| Co²⁺ | - | 3.8 | [5] | ||
| Mg²⁺ | - | 0.1 | [5] | ||
| Ca²⁺ | - | 1.94 | [5] | ||
| Ba²⁺ | - | 0.7 | [5] | ||
| Cd²⁺ | - | > 7 (estimated) | High selectivity over Cu²⁺ | [5] | |
| DPP (2,9-di-(pyrid-2-yl)-1,10-phenanthroline) | Cd²⁺ | - | High | Favored due to ionic radius (~1.0 Å) | [6] |
| Gd³⁺ | - | High | Favored due to ionic radius | [6] | |
| Bi³⁺ | - | High | Favored due to ionic radius | [6] | |
| Ni²⁺ | - | Low | Low affinity for small metal ions | [6] | |
| Zn²⁺ | - | Low | Low affinity for small metal ions | [6] |
Note: The binding strength for SB-1 followed the order: Zn²⁺ > K⁺ > Na⁺ > Cu²⁺ > Mg²⁺.[4] For SB-2, the order was Cu²⁺ > Zn²⁺.[4] The binding stoichiometry for both SB-1 and SB-2 with the tested metal ions was determined to be 1:1.[4]
Factors Influencing Selectivity
The selectivity of phenanthroline ligands is governed by a combination of factors:
-
Steric Hindrance: Substitution at the 2 and 9 positions of the phenanthroline ring can create steric hindrance that favors the binding of certain metal ions over others. For instance, the ligand 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) shows a higher affinity for metal ions with an ionic radius close to 1.0 Å, such as Cd(II), Gd(III), and Bi(III), while exhibiting low affinity for smaller ions like Ni(II) and Zn(II).[6]
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the electron density on the nitrogen atoms of the phenanthroline core, thereby influencing the strength of the metal-ligand bond.[7] For example, ligands with electron-donating groups may exhibit enhanced extraction ability for metal ions.[7]
-
Pre-organization: The rigidity of the phenanthroline scaffold can be incorporated into macrocyclic or acyclic structures to create pre-organized binding cavities that are highly selective for specific metal ions.[1] The ligand 1,10-phenanthroline-2,9-dicarboxamide (PDAM) is a highly preorganized tetradentate ligand that exhibits unusual selectivity for larger metal ions like Cd(II) over smaller ones like Cu(II) and Zn(II).[5]
Experimental Protocols for Determining Metal Ion Selectivity
The determination of binding constants and the assessment of metal ion selectivity typically involve spectrophotometric or fluorometric titrations.
General Experimental Protocol for UV-Visible Spectrophotometric Titration:
-
Preparation of Solutions: Stock solutions of the phenanthroline ligand and various metal salts (e.g., perchlorates or nitrates) are prepared in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).
-
Titration: A solution of the ligand at a constant concentration is titrated with increasing concentrations of a metal ion solution.
-
Data Acquisition: The UV-visible absorption spectrum is recorded after each addition of the metal ion solution. Changes in the absorbance at a specific wavelength, corresponding to the formation of the metal-ligand complex, are monitored.
-
Data Analysis: The binding stoichiometry is often determined using the Job's plot method (method of continuous variations).[4][8] The association constant (Ka) can be calculated by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.[4]
A generalized workflow for determining metal ion selectivity is depicted in the following diagram:
Signaling Pathways in Metal Ion Sensing
Many phenanthroline-based ligands are designed as chemosensors that produce a detectable signal, such as a change in color or fluorescence, upon binding to a metal ion.[2] This signaling is often a result of the perturbation of the ligand's electronic energy levels upon coordination with the metal ion.[2] For example, some ligands exhibit a "turn-on" fluorescence response in the presence of specific metal ions.
The general mechanism for a fluorescence-based chemosensor is illustrated below:
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Tuning metal ion affinity in acyclic phenanthrene schiff bases: comparative study of ethylene and phenylene linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual metal ion selectivities of the highly preorganized tetradentrate ligand 1,10-phenanthroline-2,9-dicarboxamide: a thermodynamic and fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Stability of Metal Complexes: A Comparative Guide to 2,9-Dibutyl-1,10-phenanthroline and Other Ligands
For researchers and professionals in drug development and materials science, the stability of metal complexes is a critical parameter influencing their efficacy and application. This guide provides a comparative analysis of the stability constants of metal complexes formed with 2,9-Dibutyl-1,10-phenanthroline against other common chelating agents like 1,10-phenanthroline, 2,2'-bipyridine, and EDTA. Understanding these differences is pivotal for ligand design and the selection of appropriate molecules for specific applications.
Influence of Ligand Structure on Complex Stability
The stability of a metal complex is quantified by its stability constant (log K), where a higher value indicates a more stable complex. The structure of the ligand, particularly the presence of substituent groups, plays a significant role in determining this stability.
The relationship between ligand structure and complex stability can be visualized as a logical workflow:
Catalytic Efficiency of 2,9-Dibutyl-1,10-phenanthroline Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is a cornerstone in the development of highly efficient and selective transition metal catalysts. Among the diverse array of N-donor ligands, 1,10-phenanthroline and its derivatives are of significant interest due to their rigid, planar structure and strong chelating ability with a variety of metal centers. The introduction of substituents at the 2 and 9 positions of the phenanthroline core allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, which in turn can profoundly influence their catalytic performance.
This guide provides a comparative analysis of the catalytic efficiency of complexes bearing the 2,9-Dibutyl-1,10-phenanthroline ligand against other substituted phenanthroline-based catalysts. The objective is to offer a clear, data-driven overview to aid in the rational design of catalysts for various organic transformations.
Data Presentation: A Comparative Overview
The catalytic performance of this compound complexes is highly dependent on the specific reaction and the metal center involved. The bulky butyl groups at the 2 and 9 positions create significant steric hindrance around the metal center, which can impact substrate accessibility and the stability of catalytic intermediates. This steric bulk generally leads to a decrease in reaction rates compared to less hindered analogues like 2,9-dimethyl-1,10-phenanthroline (neocuproine), but it can also enhance selectivity in certain reactions.
Palladium-Catalyzed Aerobic Alcohol Oxidation
In the aerobic oxidation of secondary alcohols, the steric hindrance of the 2,9-dibutyl groups has a notable effect on the reaction rate.
| Ligand | Metal | Substrate | Reaction Rate (h⁻¹) | Catalyst Loading (mol%) | Temperature (°C) | Notes |
| This compound | Pd(OAc)₂ | 2-Hexanol | ~110 | Not specified | Not specified | A considerable decrease in reaction rate is observed compared to less sterically hindered ligands. |
| 2,9-Dimethyl-1,10-phenanthroline | Pd(OAc)₂ | 2-Hexanol | Significantly higher | Not specified | Not specified | Neocuproine is considered a highly effective ligand for this transformation. |
| 2,9-Di-sec-butyl-1,10-phenanthroline | Fe | 1-Phenyl-1,3-butadiene | Not specified | Not specified | Not specified | In iron-catalyzed alkene hydrosilylation, bulky groups at the 2,9-positions can significantly enhance regioselectivity.[1] |
Copper-Catalyzed Atom Transfer Radical Addition (ATRA)
While specific data for the 2,9-dibutyl derivative in copper-catalyzed ATRA reactions is limited, studies on analogous 2,9-diaryl-1,10-phenanthroline copper(I) complexes demonstrate the importance of the substitution pattern. Methoxy-substituted aryl groups lead to excellent yields, whereas phenol-substituted analogues are poor catalysts. This highlights the electronic influence of the substituents in this catalytic system. The bulky nature of the 2,9-diaryl ligands is also noted to inhibit counteranion effects that could reduce the excited state lifetime of the photocatalyst.
Nickel-Catalyzed Ethylene Oligomerization
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are representative experimental protocols for the synthesis of the ligand and a key catalytic application.
Synthesis of this compound
The synthesis of 2,9-disubstituted-1,10-phenanthrolines can be achieved through various methods, often starting from commercially available 2,9-dichloro- or 2,9-dimethyl-1,10-phenanthroline. A general approach for the synthesis of 2,9-dialkyl-1,10-phenanthrolines involves the reaction of an appropriate organometallic reagent with a suitable phenanthroline precursor.
Example Protocol (General):
-
Starting Material: 2,9-Dichloro-1,10-phenanthroline.
-
Reagent: Butyllithium or a Grignard reagent such as butylmagnesium bromide.
-
Reaction: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), 2,9-dichloro-1,10-phenanthroline is dissolved in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF) or diethyl ether.
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A solution of the butyllithium or butylmagnesium bromide in a suitable solvent is added dropwise to the cooled solution of the phenanthroline derivative.
-
The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
Quenching: The reaction is carefully quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Palladium-Catalyzed Aerobic Oxidation of Alcohols
This protocol is a general representation for the aerobic oxidation of a secondary alcohol using a palladium(II)/phenanthroline catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Secondary alcohol (e.g., 2-hexanol)
-
Solvent (e.g., toluene or dimethyl sulfoxide/water mixture)
-
Base (optional, e.g., sodium acetate)
-
Air or pure oxygen supply
Procedure:
-
Catalyst Preparation: In a reaction vessel, palladium(II) acetate and this compound (typically in a 1:1 or 1:1.2 molar ratio) are dissolved in the chosen solvent. The mixture is stirred at room temperature for a short period to allow for complex formation.
-
Reaction Setup: The substrate (secondary alcohol) and any optional base are added to the catalyst solution.
-
Reaction Conditions: The reaction vessel is placed in a temperature-controlled oil bath. An atmosphere of air or oxygen is introduced, either by bubbling the gas through the reaction mixture or by maintaining a positive pressure.
-
Monitoring: The reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the conversion of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated.
-
Purification: The crude product (ketone) is purified by column chromatography or distillation.
Visualizing the Catalytic Process
To better understand the role of the 2,9-disubstituted phenanthroline ligand in catalysis, a generalized catalytic cycle for the palladium-catalyzed aerobic oxidation of alcohols is presented below. The bulky substituents on the phenanthroline ligand influence the rates of the individual steps in this cycle, such as ligand exchange and β-hydride elimination.
Caption: Generalized catalytic cycle for the palladium-catalyzed aerobic oxidation of an alcohol.
References
Comparative Cytotoxicity of 2,9-Dibutyl-1,10-phenanthroline on Cancer Cell Lines
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 2,9-Dibutyl-1,10-phenanthroline (dsBPT), a promising anti-cancer agent, against various cancer cell lines. The data presented herein is compiled from recent studies and offers a direct comparison with the widely used chemotherapeutic drug, cisplatin. This document is intended to serve as a resource for researchers in oncology and drug discovery, providing key experimental data and outlining the methodologies for assessing the compound's efficacy.
Performance Overview
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines, notably in lung and head and neck cancers.[1][2][3] Experimental data indicates that its efficacy, as measured by IC50 values, is substantially greater than that of cisplatin, a cornerstone of current chemotherapy regimens.[1][3] Furthermore, dsBPT exhibits a favorable selectivity profile, showing markedly lower toxicity towards normal, non-tumorigenic cells compared to cancer cells.[1][2]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, with a direct comparison to cisplatin where available.
| Cell Line | Cancer Type | This compound IC50 | Cisplatin IC50 | Reference |
| A549 | Lung Carcinoma | 0.2 µM - 0.25 µM | ~20 µM | [1][2] |
| H1703 | Lung Squamous Cell Carcinoma | 0.1 µM | Not Reported | [1][2] |
| Tu212 | Head and Neck Squamous Cell Carcinoma | 0.2 µM | Not Reported | [1][2] |
| Tu686 | Head and Neck Squamous Cell Carcinoma | 0.08 µM - 0.1 µM | Not Reported | [1][2] |
| BEAS-2B | Normal Bronchial Epithelium | 1.5 µM - 2.0 µM | Similar to cancer cells | [1][2] |
Note: The IC50 values for dsBPT in lung and head and neck cancer cell lines were found to be 20-100 times lower than that of cisplatin, indicating significantly higher potency.[1][3]
Mechanism of Action
Studies have elucidated that this compound exerts its anti-tumor effects through multiple mechanisms. At lower concentrations (1-2 µM), the compound has been shown to induce G1 cell cycle arrest and autophagy.[1][2][3] At higher concentrations (4-8 µM), it predominantly triggers apoptosis, or programmed cell death.[2] The combination of dsBPT with cisplatin has been observed to synergistically enhance the apoptotic effect in cancer cells.[1][2][3]
Caption: Mechanism of action for this compound.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the cytotoxicity of this compound.
Cell Viability Assay (SRB or MTT Assay)
The Sulforhodamine B (SRB) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are commonly used to measure drug-induced cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁵ cells/mL) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or the comparative agent (e.g., cisplatin) for a specified duration (e.g., 48 or 72 hours).
-
Cell Fixation (for SRB): The cells are fixed with a solution such as trichloroacetic acid.
-
Staining/Dye Addition:
-
SRB: The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
MTT: MTT solution is added to the wells, where it is converted to formazan by metabolically active cells.
-
-
Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
Caption: General workflow for a cytotoxicity assay.
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of the compound on the cell cycle distribution.
-
Cell Treatment: Cells are treated with this compound (e.g., 1 µM) for 24 and 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified.
Apoptosis Assay
Apoptosis can be detected using methods such as Annexin V/PI staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with the compound at the desired concentrations (e.g., 4 µM).
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (which enters cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Efficacy
In addition to in vitro studies, the anti-tumor activity of this compound has been confirmed in a head and neck cancer xenograft mouse model.[1][2] The compound was found to inhibit tumor growth in a dose-dependent manner.[1][2] A combination therapy of dsBPT with cisplatin resulted in a significant reduction in tumor volume compared to either agent alone, without observable organ-related toxicities in the treated animals.[1][2]
Conclusion
This compound emerges as a highly potent anti-cancer compound with a cytotoxic profile superior to that of cisplatin in the tested cancer cell lines. Its ability to induce cell cycle arrest, autophagy, and apoptosis, coupled with its efficacy in vivo, positions it as a strong candidate for further preclinical and clinical development. The synergistic effect observed with cisplatin suggests potential for combination therapies to enhance treatment outcomes in cancers such as lung and head and neck carcinomas. Further research into its detailed molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential.
References
A Comparative Analysis of Phenanthroline Derivatives as G-Quadruplex Binders
For Researchers, Scientists, and Drug Development Professionals
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. Their presence in key genomic locations, such as telomeres and oncogene promoters, has established them as promising targets for anticancer therapies. Small molecules that can selectively bind to and stabilize these structures are of significant interest. Among these, phenanthroline derivatives have emerged as a versatile scaffold for the design of potent and selective G-quadruplex binders. This guide provides a comparative overview of various phenanthroline derivatives, summarizing their binding affinities, selectivity, and cellular activities based on published experimental data.
Data Presentation: A Comparative Look at Performance
The efficacy of a G-quadruplex binder is determined by its ability to stabilize the G4 structure, its selectivity for G-quadruplexes over duplex DNA, and its activity in a cellular context. The following tables summarize key quantitative data for a selection of phenanthroline derivatives from recent studies.
Table 1: G-Quadruplex Stabilization by Phenanthroline Derivatives Determined by FRET Melting Assay
| Compound ID | G-Quadruplex Sequence | ΔTm (°C) | Ligand Concentration (μM) | Reference |
| [1]phenN4 | c-MYC | 11.3 | Not Specified | [2] |
| 22AG (Human Telomeric) | 15.0 | Not Specified | [2] | |
| phen2N4 | c-MYC | 17.2 | Not Specified | [2] |
| 22AG (Human Telomeric) | 20.3 | Not Specified | [2] | |
| Phen-1 | 22AG (Human Telomeric) | 4.0 | Not Specified | |
| c-MYC | 4.0 | Not Specified | ||
| Phen-2 | 22AG (Human Telomeric) | 12.0 | Not Specified | |
| c-MYC | 30.0 | Not Specified | ||
| Compound 1a | Human Telomeric | >25 | 1 |
ΔTm represents the increase in the melting temperature of the G-quadruplex upon ligand binding, indicating stabilization.
Table 2: Cytotoxicity of Phenanthroline Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (μM) | Reference |
| Compound 1a | K562 (Leukemia) | 1.5 | |
| MV4-11 (Leukemia) | 2.0 | ||
| Pt(1) | AGS (Gastric Cancer) | 16 | |
| Pt(2) | AGS (Gastric Cancer) | 5.5 | |
| 56-5B3A | Du145 (Prostate Cancer) | 0.003 | |
| HT29 (Colon Cancer) | Not Specified |
IC50 is the concentration of the compound that inhibits 50% of cell growth.
Mechanism of Action and Experimental Evaluation
The primary mechanism by which phenanthroline derivatives stabilize G-quadruplexes is through π-π stacking interactions between the planar aromatic core of the phenanthroline and the G-tetrads of the quadruplex. Additionally, substituted side chains can interact with the grooves and loops of the G4 structure, enhancing binding affinity and selectivity.
Caption: Mechanism of G-quadruplex stabilization by phenanthroline derivatives and downstream cellular effects.
A typical workflow for evaluating the potential of these compounds involves a series of biophysical and cell-based assays.
Caption: A standard experimental workflow for the evaluation of G-quadruplex binders.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of G-quadruplex binders. Below are methodologies for two key assays.
Förster Resonance Energy Transfer (FRET) Melting Assay
This assay measures the change in the melting temperature (Tm) of a dual-labeled G-quadruplex-forming oligonucleotide upon ligand binding. An increase in Tm (ΔTm) signifies stabilization of the G-quadruplex structure.
Materials:
-
Dual-labeled oligonucleotide (e.g., FAM at the 5' end and TAMRA at the 3' end) capable of forming a G-quadruplex.
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Phenanthroline derivative stock solution (in DMSO or appropriate solvent).
-
Real-time PCR instrument.
Procedure:
-
Prepare a solution of the dual-labeled oligonucleotide in the annealing buffer to a final concentration of 0.2 µM.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper G-quadruplex formation.
-
In a 96-well plate, prepare reactions containing the annealed oligonucleotide (0.2 µM) and the phenanthroline derivative at various concentrations (typically ranging from 0.1 to 10 µM). Include a control reaction with no ligand.
-
Bring the final volume of each reaction to 25-50 µL with annealing buffer.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to record fluorescence (FAM channel) while increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, identified by the maximum of the first derivative of the melting curve.
-
Calculate the ΔTm by subtracting the Tm of the control (no ligand) from the Tm of the reactions containing the ligand.
Fluorescent Intercalator Displacement (FID) Assay
The FID assay assesses the ability of a compound to displace a fluorescent probe (like Thiazole Orange, TO) that is bound to a G-quadruplex. This provides a measure of the compound's binding affinity and its selectivity for G-quadruplexes over duplex DNA.
Materials:
-
G-quadruplex-forming oligonucleotide and a duplex DNA oligonucleotide.
-
Thiazole Orange (TO) or another suitable fluorescent probe.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Phenanthroline derivative stock solution.
-
Fluorometer.
Procedure:
-
Prepare solutions of the G-quadruplex and duplex DNA in the assay buffer and anneal them as described for the FRET assay.
-
In a cuvette or 96-well plate, add the pre-formed G-quadruplex DNA (e.g., 0.25 µM) and Thiazole Orange (e.g., 0.5 µM).
-
Measure the initial fluorescence of the DNA-TO complex.
-
Titrate the solution with increasing concentrations of the phenanthroline derivative.
-
After each addition, allow the system to equilibrate and measure the fluorescence. The displacement of TO by the ligand will result in a decrease in fluorescence.
-
The concentration of the ligand required to displace 50% of the TO (DC50) is determined by plotting the fluorescence intensity against the ligand concentration. A lower DC50 value indicates a higher binding affinity.
-
To assess selectivity, perform the same experiment using duplex DNA instead of the G-quadruplex. The ratio of the DC50 for duplex DNA to the DC50 for the G-quadruplex provides a measure of selectivity.
Conclusion
Phenanthroline derivatives represent a promising class of G-quadruplex binders with therapeutic potential. The data presented in this guide highlight the importance of systematic evaluation to identify compounds with optimal G-quadruplex stabilization, selectivity, and cellular activity. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the development of novel G-quadruplex-targeted cancer therapies.
References
Benchmarking 2,9-Dibutyl-1,10-phenanthroline-based sensors
Exploring Sensor Options
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Deep Diving into Mechanisms
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Focusing on Fluorescent Sensors
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Pinpointing Key Performance Data
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Focusing on Fluorophores
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Expanding the Data Set
I'm now hunting for more precise performance data. While the initial article gave me a solid foundation on this compound, I need specific values: LOD, quantum yields, and response times. Finding detailed experimental protocols is also a priority. Delving deeper into the CHEF mechanism for phenanthroline-based sensors is also key for the next stage of my work.
Investigating the CHEF Mechanism
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Considering sensor options
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Digging deeper for details
I'm now focusing on gathering specific quantitative data to compare sensor performance. The initial CHEF mechanism information is a bit too general, and I need more specifics. I still need to find LOD, quantum yield, and response time data for this compound, as well as the selectivity coefficients. I found a concentration range, but no LOD. Detailed experimental protocols for its use would also be really helpful.
Analyzing Sensor Specificity
I've confirmed that this compound is a known fluorescent sensor for lithium, employing chelation-enhanced fluorescence. It shows lithium selectivity over other alkali and alkaline earth metals. However, I'm now exploring alternative sensor classes to broaden the scope of this investigation.
Investigating Performance Metrics
I'm now hunting for quantitative data on the this compound sensor, specifically its LOD, quantum yield, and response time. While a concentration range was found, that's not the LOD. Crown ether sensors provide useful comparative LOD values. I also need a detailed protocol for its use and more depth on the CHEF mechanism for the diagram.
Investigating Sensor Applications
I've learned that this compound is indeed a selective lithium sensor, operating via chelation-enhanced fluorescence. Interestingly, a paper also describes its use in synergistic solvent extraction. This could open up a new avenue for my work. Next steps: Exploring the extraction process in detail.
Evaluating Fluorescent Properties
I'm now focusing on the fluorescent sensing aspects. While its selectivity in solvent extraction and ISE applications is clear, I need the critical parameters for a direct comparison as a fluorimetric sensor. I haven't found the limit of detection, quantum yield, or response time for lithium detection using this compound. I'm finding useful LOD data on crown ether-based sensors for comparison. I still need a detailed experimental protocol for this specific compound.
Assessing Data Gaps
My research has been fruitful, confirming the fluorescent selectivity of this compound for lithium via chelation. I found its use in extraction and an ISE application, but I'm still missing vital details. Crucially, I lack the limit of detection, quantum yield, and response time data for its fluorimetric use. I found extraction and ISE applications. My next moves will be to fill these data gaps and find the CHEF mechanism. I will start with a targeted search for these performance metrics and experimental protocols, including diagrams.
Safety Operating Guide
Proper Disposal of 2,9-Dibutyl-1,10-phenanthroline: A Step-by-Step Guide
Proper management and disposal of 2,9-Dibutyl-1,10-phenanthroline are crucial for laboratory safety and environmental protection. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects. Adherence to the following procedures will minimize risks to personnel and the environment.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| Personal Protective Equipment (PPE) | Specifications |
| Hand Protection | Wear appropriate protective gloves. Inspect gloves prior to use. |
| Eye/Face Protection | Use chemical safety goggles or a face shield. |
| Skin and Body Protection | Wear protective clothing to prevent skin exposure. |
| Respiratory Protection | In case of dust formation, use a dust respirator. |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be treated as hazardous waste.
-
Container Management : Keep the chemical in its original, tightly sealed container.[1] Do not mix with other waste. Uncleaned containers should be treated with the same precautions as the product itself.
-
Waste Collection :
-
Solid Waste : Carefully place the container with the this compound waste into a designated, clearly labeled hazardous waste container.
-
Contaminated Materials : Any materials used for cleaning spills, such as absorbent pads or wipes, should also be placed in the hazardous waste container.
-
-
Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed waste disposal contractor. The storage area should be locked up.
-
Final Disposal : The ultimate disposal of this compound should be conducted by an approved waste disposal plant. A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always adhere to local, state, and federal regulations for hazardous waste disposal.
Spill and Accidental Release Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate : Evacuate the immediate area and ensure adequate ventilation.
-
Containment : Prevent the spillage from entering drains or water courses.[1] Cover drains if necessary.
-
Cleanup :
-
Dry Spills : For solid this compound, use dry clean-up procedures to avoid generating dust. Carefully sweep or vacuum the spilled material and place it into a clean, dry, and labeled container for disposal.
-
Wet Spills : If the material is wet, shovel or vacuum it up and place it in a labeled container for disposal.[1]
-
-
Decontamination : After the spill has been cleaned up, wash the affected area thoroughly with large amounts of water.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,9-Dibutyl-1,10-phenanthroline
This guide provides crucial safety and logistical information for the handling and disposal of 2,9-Dibutyl-1,10-phenanthroline, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 2,9-di-n-butyl-1,10-phenanthroline[1]
-
Recommended Use: For R&D use only. Not for medicinal, household or other use.[1]
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or goggles.[2] | Ensure a proper fit to protect against dust particles. |
| Skin Protection | Chemical-resistant gloves and protective clothing.[2] | Nitrile gloves are a good initial choice for splash protection, but glove compatibility should be confirmed with the manufacturer's guidelines.[3] A lab coat is standard, with an acid-resistant apron for tasks with a higher splash risk.[3] |
| Respiratory Protection | Dust respirator.[2] | Required when handling the solid chemical to avoid inhalation of dust particles.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2] |
Health Hazard Information
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Skin Contact | May cause skin irritation upon prolonged or repeated contact. | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention. |
| Ingestion | May be harmful if swallowed. | Do not induce vomiting. Give water to drink (two glasses at most).[4] Seek immediate medical advice.[4] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the chemical's integrity and preventing accidents.
Handling:
-
Avoid all personal contact, including inhalation of dust.[2]
-
Use in a well-ventilated area.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Store locked up.[2]
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use dry clean-up procedures and avoid generating dust.[2]
-
Clean-up: Carefully sweep or vacuum the spilled solid material. Place the collected material into a sealed, labeled container for disposal.[2]
-
Decontaminate: Wash the spill area with soap and water.
Disposal:
-
Dispose of the chemical and its container at an authorized hazardous or special waste collection point.[2]
-
Do not dispose of it with regular trash or down the drain.
-
Waste material must be disposed of in accordance with national and local regulations.
Experimental Workflow for Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
